Product packaging for 2-Fluorophenetole(Cat. No.:CAS No. 451-80-9)

2-Fluorophenetole

Cat. No.: B1584092
CAS No.: 451-80-9
M. Wt: 140.15 g/mol
InChI Key: SQSJADMOVKSAQY-UHFFFAOYSA-N
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Description

2-Fluorophenetole is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89718. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B1584092 2-Fluorophenetole CAS No. 451-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-fluorobenzene
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InChI

InChI=1S/C8H9FO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SQSJADMOVKSAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075345
Record name o-Fluorophenatole
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Molecular Weight

140.15 g/mol
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CAS No.

451-80-9
Record name 1-Ethoxy-2-fluorobenzene
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Record name 2-Fluorophenetole
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Record name 2-FLUOROPHENETOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluorophenetole from 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluorophenetole, a valuable fluorinated aromatic ether, starting from 2-fluorophenol. The document is tailored for researchers, chemists, and professionals in the drug development and fine chemical industries. We will delve into the core chemical principles, provide a field-proven experimental protocol, discuss critical safety considerations, and present data to guide reaction optimization. The primary focus will be on the Williamson ether synthesis, a robust and widely adopted method for this transformation.

Introduction: The Strategic Value of Fluorinated Aromatic Ethers

Fluorinated organic compounds are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often leading to enhanced biological activity, improved metabolic stability, and increased bioavailability.[1][2] 2-Fluorophenol is a key building block in this field, serving as a versatile precursor for a wide range of more complex fluorinated molecules.[1][2][3]

This guide focuses on the ethylation of 2-fluorophenol to produce this compound. This transformation is a critical step in the synthesis of various high-value compounds. The Williamson ether synthesis stands as the most reliable and straightforward method to achieve this, offering high yields and operational simplicity.[4][5][6] This document serves as a detailed manual, explaining not just the "how" but the fundamental "why" behind each step of the process.

The Core Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the context of synthesizing this compound, the reaction involves two key stages:

  • Deprotonation: The acidic phenolic proton of 2-fluorophenol is removed by a base to generate a highly nucleophilic 2-fluorophenoxide anion.

  • Nucleophilic Substitution: The 2-fluorophenoxide anion attacks an ethylating agent, typically a primary ethyl halide like ethyl iodide, displacing the halide and forming the ether linkage.

Mechanistic Deep Dive: The Causality Behind Experimental Choices

A robust understanding of the reaction mechanism is critical for troubleshooting and optimization.

  • Formation of the Nucleophile: Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. However, a base is still required to generate the anion in sufficient concentration. Common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydride (NaH). For aryl ether synthesis, moderately strong bases like K₂CO₃ are often preferred as they are less harsh, easier to handle, and minimize potential side reactions compared to hydrides.[7] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is crucial as it solvates the cation without deactivating the nucleophilic anion, thereby accelerating the SN2 reaction.[7]

  • The SN2 Reaction: The Williamson synthesis is a classic SN2 reaction. This mechanism requires the nucleophile (2-fluorophenoxide) to attack the electrophilic carbon of the ethylating agent from the side opposite to the leaving group (backside attack).[5][6] This stereospecific pathway is highly sensitive to steric hindrance. Therefore, the ethylating agent must be a primary halide (e.g., ethyl iodide, ethyl bromide).[5][6] Using secondary or tertiary halides would lead to a competing elimination (E2) reaction, forming an alkene instead of the desired ether.[6][7] Ethyl iodide is an excellent electrophile due to the high polarizability and excellent leaving group ability of the iodide ion.

  • Phase-Transfer Catalysis (PTC) - An Enhancement: In systems where the base (e.g., solid K₂CO₃) and reactants have low mutual solubility, a phase-transfer catalyst can dramatically improve reaction rates.[8][9] A catalyst like a quaternary ammonium salt can transport the phenoxide anion from the solid or aqueous phase into the organic phase, where it can readily react with the ethyl halide.[10][11]

Reaction Mechanism Diagram

Caption: The Williamson ether synthesis mechanism for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. Adherence to these steps is critical for a successful outcome.

Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )Quantity
2-Fluorophenol367-12-4112.1011.21 g (0.10 mol)
Anhydrous Potassium Carbonate584-08-7138.2120.73 g (0.15 mol)
Ethyl Iodide75-03-6155.9717.16 g (0.11 mol)
Acetone (Anhydrous)67-64-158.08200 mL
1 M Sodium Hydroxide (aq)1310-73-240.00~50 mL
Brine (Saturated NaCl aq)7647-14-558.44~50 mL
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g
Diethyl Ether (for extraction)60-29-774.12~150 mL
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The entire apparatus should be set up in a certified chemical fume hood.

  • Reagent Addition: To the flask, add 2-fluorophenol (11.21 g, 0.10 mol) and anhydrous acetone (200 mL). Begin stirring to dissolve the phenol. Once dissolved, add the anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Initiation of Reaction: Heat the stirred suspension to a gentle reflux (approx. 56°C for acetone).

  • Addition of Ethylating Agent: Once refluxing, add ethyl iodide (17.16 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 2-fluorophenol spot indicates reaction completion.

  • Work-up - Quenching and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KI). Wash the collected solids with a small amount of acetone (~20 mL).

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

  • Purification - Liquid-Liquid Extraction: Dissolve the resulting crude oil in diethyl ether (~100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove any unreacted 2-fluorophenol.

    • Wash with water (1 x 50 mL).

    • Wash with brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Final Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): For highest purity, the product can be purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Charge Flask: 2-Fluorophenol, K₂CO₃, Acetone B 2. Heat to Reflux A->B C 3. Add Ethyl Iodide Dropwise B->C D 4. Reflux for 4-6h (Monitor by TLC) C->D E 5. Cool to RT & Filter Salts D->E Reaction Complete F 6. Remove Solvent (Rotary Evaporator) E->F G 7. Dissolve in Ether F->G H 8. Wash with 1M NaOH G->H I 9. Wash with H₂O & Brine H->I J 10. Dry with MgSO₄ I->J K 11. Filter & Evaporate Solvent J->K L 12. Obtain Pure Product (Optional: Distillation) K->L

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact.

ParameterChoice / RangeRationale & Impact on Yield/Purity
Base K₂CO₃, Cs₂CO₃, KOH, NaHK₂CO₃ is effective, inexpensive, and easy to handle. Stronger bases like NaH can give faster reactions but require anhydrous conditions and greater care.[7]
Solvent Acetone, DMF, DMSO, AcetonitrilePolar aprotic solvents are ideal.[7] DMF and DMSO can lead to faster rates but are harder to remove. Acetone is a good balance of reactivity and ease of handling.
Ethylating Agent Ethyl iodide, Ethyl bromideIodide is a better leaving group than bromide, leading to faster reaction rates. Use of a primary halide is non-negotiable to avoid E2 elimination.[5][6]
Temperature Reflux temperature of solventHigher temperatures increase the reaction rate. The boiling point of the chosen solvent typically dictates the reaction temperature.
Stoichiometry Base (1.2-1.5 eq), EtI (1.05-1.2 eq)A slight excess of base ensures full deprotonation of the phenol. A slight excess of the ethylating agent drives the reaction to completion.

Mandatory Safety Protocols

Trustworthiness in science begins with safety. All personnel must review the Safety Data Sheets (SDS) for every chemical before starting work.

  • 2-Fluorophenol (CAS 367-12-4): Flammable liquid and vapor.[12][13] Harmful if swallowed, in contact with skin, or if inhaled.[12][14] Causes serious skin and eye irritation.[14][15] Handle exclusively in a chemical fume hood.[14]

  • Ethyl Iodide (CAS 75-03-6): Harmful if swallowed.[16][17][18] Causes skin and serious eye irritation.[16][17] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[16][17][18] Suspected of causing genetic defects.[19] It is a lachrymator. Handle with extreme care in a fume hood.

  • General Precautions:

    • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[14]

    • Ignition Sources: This reaction involves flammable liquids. Keep away from open flames, hot surfaces, and sparks.[13][14] Use heating mantles, not hot plates, for direct heating. Ensure all electrical equipment is properly grounded to prevent static discharge.[13]

    • Ventilation: Ensure adequate ventilation at all times. Operations must be performed in a functional chemical fume hood.[14]

    • Emergency Equipment: Ensure that an eyewash station and safety shower are immediately accessible.[14]

    • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

The synthesis of this compound from 2-fluorophenol via the Williamson ether synthesis is a highly efficient and reliable method. By understanding the underlying SN2 mechanism, carefully selecting reagents and solvents, and adhering to strict safety protocols, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors, contributing to the advancement of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorophenetole (CAS RN: 451-80-9), a fluorinated aromatic ether, is a compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenetole scaffold imparts unique physicochemical properties that can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed spectral analysis, a validated synthesis protocol, and an exploration of its reactivity and potential applications, particularly within the domain of drug discovery and development.

Introduction: The Significance of Fluorination in Aromatic Systems

The strategic incorporation of fluorine into organic molecules is a well-established and powerful tool in modern medicinal chemistry. The fluorine atom, being the most electronegative element, is relatively small and can often replace a hydrogen atom without a significant steric penalty. This substitution can profoundly alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites and prolong the in vivo half-life of a drug candidate.

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially enhancing binding affinity and potency.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can modulate its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes.

This compound serves as a valuable building block that carries these advantageous properties, making it a key intermediate in the synthesis of more complex, biologically active molecules. This guide aims to provide the foundational knowledge necessary for its effective utilization in a research and development setting.

Molecular Structure and Identification

This compound, systematically named 1-ethoxy-2-fluorobenzene, possesses a simple yet functionally significant structure.

Caption: Molecular Structure of this compound (C₈H₉FO).

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyValueSource(s)
CAS Number 451-80-9[1]
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 171-174 °C[3]
Melting Point -16.7 °C to -16 °C[3]
Density 1.0874 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.4932[2]
Solubility Insoluble in water; soluble in common organic solvents.Inferred
Vapor Pressure Data not readily available
Flash Point 60 °C[2]

Synthesis of this compound: The Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the sodium salt of 2-fluorophenol.[4][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Fluorophenol 2-Fluorophenol Sodium 2-Fluorophenoxide Sodium 2-Fluorophenoxide 2-Fluorophenol->Sodium 2-Fluorophenoxide  + NaOH or NaH (Strong Base) This compound This compound Sodium 2-Fluorophenoxide->this compound  + CH3CH2Br (Ethyl Bromide) Byproduct NaBr This compound->Byproduct  + NaBr

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

  • 2-Fluorophenol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Deprotonation: To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) portion-wise at room temperature. Causality: The strong base deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic sodium 2-fluorophenoxide salt in situ.[6][7]

  • Alkylation: To the resulting mixture, add ethyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature facilitates the Sₙ2 reaction between the phenoxide nucleophile and the ethyl halide electrophile. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving the alkoxide anion highly reactive.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Causality: The washes remove any unreacted 2-fluorophenol and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, which will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). Other aromatic carbons will also show smaller C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the fluorine environment.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.[1]

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring and the ethyl group.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: Aryl-O-C asymmetric stretching, characteristic of an aryl alkyl ether.

  • ~1040 cm⁻¹: C-O-C symmetric stretching.

  • ~1200-1300 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 140.15. Common fragmentation patterns for aryl ethers include cleavage of the ether bond.

Chemical Reactivity and Stability

  • Stability: this compound is a stable compound under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

  • Reactivity: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating ethoxy group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Applications in Drug Development and Research

While specific marketed drugs containing the this compound moiety are not prominently documented, its value lies in its role as a key intermediate. The incorporation of the 2-fluorophenoxy group into a larger molecule can be a strategic decision in lead optimization to:

  • Block Metabolic Oxidation: The fluorine at the 2-position can sterically and electronically hinder enzymatic attack at that position of the aromatic ring.

  • Fine-Tune Electronic Properties: The electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functional groups, which can be critical for receptor binding or solubility.

  • Enhance Lipophilicity: The fluorinated ether moiety can increase the overall lipophilicity of a compound, potentially improving its ability to cross biological membranes.

Fluorinated aryl ethers are common motifs in a wide range of biologically active compounds, including kinase inhibitors, GPCR ligands, and enzyme inhibitors.[8] The this compound scaffold provides a readily available starting point for the synthesis of libraries of such compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It may cause irritation to the skin, eyes, and respiratory tract.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the pharmaceutical industry. Its unique combination of an ether linkage and an ortho-fluorine substituent provides a scaffold with desirable properties for drug design, including enhanced metabolic stability and modulated electronic character. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Fluorophenetole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 2-Fluorophenetole, a Versatile Building Block in Modern Chemistry

This compound, systematically known as 1-ethoxy-2-fluorobenzene, is a fluorinated aromatic ether that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and materials science. Its unique structural combination of a fluoro group and an ethoxy group on a benzene ring imparts distinct physicochemical properties that make it a valuable synthon for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

A foundational understanding of a chemical compound begins with its key identifiers and physical characteristics. This information is crucial for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
CAS Number 451-80-9[1][2][3][4][5]
Molecular Formula C₈H₉FO[1][2][4]
Molecular Weight 140.157 g/mol [1][4]
Synonyms 1-Ethoxy-2-fluorobenzene, o-Fluorophenetole[1][4]
Appearance Colorless liquid (typical)
Boiling Point Information not readily available in search results
Density Information not readily available in search results

Synthesis of this compound: A Practical Approach

The primary synthetic route to this compound involves the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the readily available starting material, 2-fluorophenol, is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as the nucleophile. This phenoxide subsequently attacks an ethyl halide, such as ethyl iodide or ethyl bromide, to yield the desired product.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Fluorophenol

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenol in the chosen anhydrous solvent.

  • Base Addition: Add the base (e.g., sodium hydroxide pellets or potassium carbonate powder) to the solution portion-wise while stirring. The reaction is typically exothermic, so cooling may be necessary. The formation of the sodium 2-fluorophenoxide salt will be observed.

  • Alkylation: To the resulting phenoxide solution, add ethyl iodide dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with water to remove any remaining inorganic salts. The organic layer is then washed with a dilute sodium hydroxide solution to remove any unreacted 2-fluorophenol, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps 2-Fluorophenol 2-Fluorophenol Deprotonation Deprotonation (Formation of 2-Fluorophenoxide) 2-Fluorophenol->Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Ethyl Halide (e.g., EtI) Ethyl Halide (e.g., EtI) Alkylation SN2 Alkylation Ethyl Halide (e.g., EtI)->Alkylation Deprotonation->Alkylation Intermediate Purification Work-up & Purification (Extraction & Distillation) Alkylation->Purification Crude Product This compound This compound Purification->this compound Final Product

Williamson Ether Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. While specific drug development projects utilizing this compound are often proprietary, its structural motifs are present in various classes of biologically active compounds.

The 2-fluorophenoxy moiety, which can be accessed from this compound, is a key component in the design of molecules targeting a range of biological targets. For instance, fluorinated aromatic ethers are found in compounds investigated as enzyme inhibitors, receptor antagonists, and modulators of signaling pathways. The ethoxy group can also play a role in modulating solubility and metabolic profiles.

Researchers can utilize this compound as a starting material to introduce the 2-ethoxyphenoxy group or, through ether cleavage, the 2-fluorophenoxy group into a target molecule. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

DrugDiscovery This compound This compound Lead_Compound Lead Compound Modification This compound->Lead_Compound Incorporation of 2-ethoxyphenoxy or 2-fluorophenoxy moiety Improved_Properties Enhanced Pharmacokinetics (Metabolic Stability, Lipophilicity) Lead_Compound->Improved_Properties Biological_Target Improved Binding Affinity to Biological Target Lead_Compound->Biological_Target New_Drug_Candidate New Drug Candidate Improved_Properties->New_Drug_Candidate Biological_Target->New_Drug_Candidate

Role of this compound in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) for this compound was not available in the immediate search results, general guidelines for handling aromatic ethers and fluorinated compounds should be followed. A safety data sheet for a related compound, 1-ethoxy-2,3-difluorobenzene, indicates that similar compounds can be harmful if swallowed and may cause harm to aquatic life.

General Safety Recommendations:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers are strongly advised to obtain and review the specific Safety Data Sheet (SDS) for this compound from the supplier before handling the compound.

Conclusion

This compound serves as a valuable and versatile building block for chemists, particularly in the pharmaceutical industry. Its straightforward synthesis and the desirable properties conferred by the fluoro and ethoxy groups make it an attractive starting material for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Fluorinated Aromatic Ether

2-Fluorophenetole (1-ethoxy-2-fluorobenzene) is an aromatic organic compound of interest in various fields, including pharmaceutical and materials science research. The introduction of a fluorine atom onto the phenetole backbone significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon. Unambiguous structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features. We will explore the nuanced effects of the ethoxy and fluorine substituents on chemical shifts and dissect the characteristic spin-spin coupling patterns that serve as the molecule's structural fingerprint. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of NMR data for fluorinated compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system for the atoms in this compound will be used throughout this guide.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the downfield aromatic region (typically ~6.8-7.2 ppm) and the upfield aliphatic region of the ethoxy group. The interpretation of the aromatic region is particularly insightful due to the complex interplay of spin-spin coupling between the protons and the fluorine atom.

Causality of Chemical Shifts and Multiplicity
  • Ethoxy Group (C7-H₂ and C8-H₃): The ethoxy group gives rise to two signals. The methylene protons (H7) are adjacent to the electron-withdrawing oxygen atom, causing them to resonate further downfield as a quartet (~4.1 ppm). The terminal methyl protons (H8) are more shielded and appear further upfield as a triplet (~1.4 ppm). The splitting pattern is a classic example of vicinal coupling (³JHH), with the methylene protons being split by the three methyl protons (n+1 = 4, a quartet) and the methyl protons being split by the two methylene protons (n+1 = 3, a triplet), with a typical coupling constant of ~7.0 Hz. For the parent compound phenetole, these signals appear at approximately 3.96 ppm (quartet) and 1.37 ppm (triplet)[1]. The ortho-fluorine in this compound is expected to have a minimal effect on these shifts.

  • Aromatic Protons (H3, H4, H5, H6): The four aromatic protons resonate in a complex, overlapping region. Their chemical shifts are influenced by the electron-donating ethoxy group, which tends to shield the ortho (H6) and para (H4) positions, and the electron-withdrawing, yet shielding (via lone pair repulsion), fluorine atom. The most significant feature in this region is the presence of heteronuclear coupling between the protons and the ¹⁹F nucleus. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei:

    • ³JHF (ortho): The coupling between F and the adjacent H3 is typically the largest, in the range of 7-11 Hz.[2]

    • ⁴JHF (meta): The coupling between F and H4 is smaller, usually around 4-7 Hz.[2]

    • ⁵JHF (para): The coupling to H5 is generally the smallest, often between 0-3 Hz, and may not be resolved.[3]

The proton-proton couplings (³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz, ⁵JHH < 1 Hz) further complicate the spectrum, leading to multiplets that are often described as complex or overlapping. Based on data from the closely related 2-fluoroanisole[4], the aromatic protons are expected to appear as a multiplet in the range of 6.9 to 7.2 ppm.

Data Summary: ¹H NMR of this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H6~7.15 - 7.05m³JHH, ⁴JHF, ⁵JHH
H4~7.10 - 7.00m³JHH, ⁴JHF, ⁴JHH
H5~7.05 - 6.95m³JHH, ⁵JHF, ⁴JHH
H3~7.00 - 6.90m³JHH, ³JHF, ⁴JHH
H7 (-OCH₂-)~4.11q³JHH ≈ 7.0
H8 (-CH₃)~1.43t³JHH ≈ 7.0

Note: The aromatic assignments are predictive and may require 2D NMR techniques for definitive confirmation.

¹³C NMR Spectral Analysis: The Carbon Backbone and C-F Coupling

The proton-decoupled ¹³C NMR spectrum of this compound provides eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The most powerful diagnostic feature of this spectrum is the large one-bond coupling between the fluorine atom and the carbon to which it is attached (C2), a hallmark of fluorinated organic compounds.

Causality of Chemical Shifts and C-F Coupling
  • Ethoxy Group (C7, C8): The methylene carbon (C7) is directly attached to oxygen and appears around 64 ppm. The methyl carbon (C8) is more shielded and resonates at approximately 15 ppm. These values are consistent with those observed for phenetole[5].

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are dictated by substituent effects. The carbon bearing the fluorine, C2, is significantly deshielded due to fluorine's electronegativity but also exhibits a massive splitting due to one-bond coupling.

    • ¹JCF: The direct coupling between C2 and F is exceptionally large, typically in the range of -235 to -255 Hz for fluoroaromatics.[6] This signal will appear as a large doublet.

    • ²JCF: The two-bond couplings to the adjacent carbons, C1 and C3, are also significant, usually around 20-25 Hz, causing these signals to appear as doublets.[7]

    • ³JCF and ⁴JCF: Longer-range couplings to C4 and C6 are smaller (typically 3-8 Hz) and may also result in doublet splitting for these signals.[6][8] The coupling to C5 is generally negligible.

The carbon attached to the ethoxy group, C1, will also be significantly deshielded. The predicted chemical shifts are based on data for fluorobenzene[9][10] and substituted anisoles[11].

Data Summary: ¹³C NMR of this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C2~153.5d¹J ≈ 245
C1~147.5d²J ≈ 23
C4~124.5d⁴J ≈ 3.5
C6~121.5d³J ≈ 7.5
C5~117.0s-
C3~115.5d²J ≈ 21
C7 (-OCH₂-)~64.4s-
C8 (-CH₃)~14.8s-

Experimental Protocols

Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Solvent (e.g., CDCl₃, ~0.6 mL) A->B C 3. Dissolve Sample (Vortex if necessary) B->C D 4. Filter Solution (Pipette with cotton/glass wool plug) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Tube & Lock (Lock on deuterium signal) E->F Proceed to Spectrometer G 7. Shim Magnetic Field (Optimize homogeneity) F->G H 8. Tune & Match Probe (For ¹H or ¹³C nucleus) G->H I 9. Set Acquisition Parameters (Pulse sequence, scans, delays) H->I J 10. Acquire Spectrum I->J

Caption: Standard workflow for NMR analysis of a liquid sample.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh the purified this compound sample. For ¹H NMR, 5-20 mg is typically sufficient; for the less sensitive ¹³C nucleus, 20-50 mg may be required.[12]

    • Select a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃). The solvent should not have signals that overlap with analyte peaks.[13]

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[12]

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][15]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • NMR Spectrometer Setup and Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[12]

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample, which results in sharp, symmetrical peaks.[12]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

    • For ¹H NMR : Utilize a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[16]

    • For ¹³C NMR : Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling occurs). Due to the low natural abundance of ¹³C, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 128-1024 or more) are necessary.[16]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).

    • For ¹H spectra, integrate the signals to determine the relative ratios of protons.

References

A Technical Guide to the Solubility of 2-Fluorophenetole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluorophenetole in various organic solvents. Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this guide emphasizes the foundational physicochemical principles that govern its solubility, offering predictive insights based on molecular structure. Critically, it provides a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their specific solvent systems. This document is designed to be a practical resource, enabling scientists in drug development and organic synthesis to make informed decisions regarding solvent selection, reaction conditions, and formulation development.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences.[1][2] For a compound like this compound, an understanding of its solubility profile is essential for a range of applications, from its use as a reactant in organic synthesis to its potential role in the formulation of active pharmaceutical ingredients (APIs). The choice of solvent can profoundly impact reaction kinetics, yield, purification processes (such as crystallization and chromatography), and the bioavailability of a final product. This guide will delve into the theoretical and practical aspects of this compound's solubility, empowering researchers to navigate this crucial chemical property.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1]

Molecular Structure: this compound (or 1-Ethoxy-2-fluorobenzene) consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a fluorine atom at the ortho position.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[3]

  • Ethoxy Group: The ether linkage (-O-) introduces a polar region due to the electronegativity of the oxygen atom, creating a dipole moment. The oxygen can act as a hydrogen bond acceptor.[3] However, the ethyl group (-CH₂CH₃) is nonpolar.

  • Fluorine Atom: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly influences the molecule's electronic properties and polarity. The C-F bond is highly polar.

The interplay between the nonpolar aromatic ring and ethyl group, and the polar ether linkage and fluorine atom, results in a molecule of intermediate polarity. This structure suggests that this compound will not be readily soluble in highly polar solvents like water but will exhibit good solubility in a range of organic solvents.[4][5][6] This is analogous to its parent compound, phenetole (ethoxybenzene), which is soluble in ethanol, ether, and chloroform but sparingly soluble in water.[4][5]

graph "Molecular_Interactions" { layout=neato; size="7.6,5"; overlap=false; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Predicted Solubility Profile

Based on the physicochemical analysis, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for solvent screening in experimental settings.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHigh The nonpolar aromatic ring and ethyl group of this compound will interact favorably with the nonpolar solvent molecules via London dispersion forces.[3]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh to Very High These solvents possess dipole moments that can interact with the polar C-F and C-O bonds of the solute. THF and Acetone can also accept hydrogen bonds, though this is not a primary interaction for this compound.[7]
Polar Protic Ethanol, Methanol, IsopropanolHigh The alkyl chains of the alcohols are nonpolar, interacting well with the aromatic and ethyl parts of the solute. The hydroxyl group can interact with the polar regions of this compound. Phenetole is known to be freely soluble in alcohol.[6][8]
Highly Polar Protic WaterLow to Insoluble The large nonpolar surface area of this compound disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. Its parent compound, phenetole, has very low water solubility.[5][9]

Authoritative Protocol: Experimental Determination of Solubility

As direct quantitative data is scarce, experimental determination is paramount for obtaining accurate solubility values for specific applications. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] It is a robust and self-validating system when performed with appropriate controls.

Principle

An excess amount of the solid (or liquid) solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The concentration of the solute in the saturated solution is then measured by a suitable analytical technique, which represents its solubility at that temperature.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[10]

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC, GC).[10] A calibration curve generated from standards of known concentration is required for accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, mol/L).

digraph "Solubility_Workflow" { graph [rankdir="LR", size="7.6", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Safety and Handling

While this guide focuses on solubility, it is imperative to handle this compound with appropriate safety precautions. It is a flammable liquid and vapor and may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] Always consult the Safety Data Sheet (SDS) before use.[11] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While specific quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties provides a strong predictive basis for its behavior in various organic solvents. It is expected to be highly soluble in nonpolar and polar aprotic solvents, as well as alcohols, but poorly soluble in water. For precise and reliable data tailored to specific research needs, the experimental protocol detailed in this guide provides a robust and authoritative methodology. By combining theoretical prediction with empirical determination, researchers in drug development and organic synthesis can confidently select optimal solvent systems, enhancing the efficiency and success of their work.

References

commercial availability and suppliers of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluorophenetole for Researchers and Drug Development Professionals

Compound Profile: this compound

This compound, systematically named 1-ethoxy-2-fluorobenzene, is an aromatic ether distinguished by the presence of a fluorine atom ortho to the ethoxy group on the benzene ring.[1] This substitution pattern imparts unique physicochemical properties that are highly valuable in the synthesis of complex organic molecules.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and pKa, making fluorinated intermediates like this compound sought-after precursors for novel pharmaceuticals and agrochemicals.[2]

Key Chemical Properties:

  • CAS Number: 451-80-9[1][3][4][5]

  • Molecular Formula: C₈H₉FO[1][3][4][5]

  • Molecular Weight: 140.16 g/mol [1][3]

  • Synonyms: 1-Ethoxy-2-fluorobenzene, o-Fluorophenetole[1][3]

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, catering to both research and development (R&D) and industrial-scale needs. When sourcing this intermediate, it is crucial for researchers and procurement managers to consider purity, available quantities, and the supplier's ability to provide comprehensive documentation, such as a Certificate of Analysis (CoA).

Below is a summary of representative suppliers for this compound:

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich Varies by regionTypically ≥98%Gram to kilogram scale
Aromsyn Co., Ltd. AS02636> 97%Gram to kilogram scale (custom synthesis available)[3]
SynQuest Laboratories 2607-3-4298%Gram to kilogram scale[5]

Note: Availability and product specifications are subject to change. It is recommended to consult directly with suppliers for the most current information.

Synthesis of this compound: A Methodological Overview

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis . This robust Sₙ2 reaction provides a reliable pathway for forming the ether linkage by reacting an alkoxide with a suitable alkyl halide.[6][7][8][9]

The Williamson Ether Synthesis Approach

In this context, the synthesis involves the deprotonation of 2-fluorophenol to form the corresponding 2-fluorophenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to yield this compound. The reaction is favored by using a primary alkyl halide to minimize competing elimination reactions.[8][9]

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_Fluorophenol 2-Fluorophenol Deprotonation Step 1: Deprotonation (Formation of 2-Fluorophenoxide) 2_Fluorophenol->Deprotonation Reacts with Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Ethyl_Halide Ethyl Halide (e.g., EtBr) SN2_Attack Step 2: Nucleophilic Attack (Sₙ2) Ethyl_Halide->SN2_Attack Substrate Deprotonation->SN2_Attack Generates Nucleophile 2_Fluorophenetole This compound SN2_Attack->2_Fluorophenetole Salt_Byproduct Salt Byproduct (e.g., NaBr) SN2_Attack->Salt_Byproduct G Start This compound (Building Block) Reaction Chemical Synthesis (e.g., Coupling, Substitution) Start->Reaction Intermediate Advanced Fluorinated Intermediate Reaction->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API Properties Enhanced Pharmacological Properties API->Properties Stability Increased Metabolic Stability Properties->Stability Affinity Improved Binding Affinity Properties->Affinity Permeability Modulated Permeability Properties->Permeability

References

An In-Depth Technical Guide to the Toxicological Data and Safety of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. It is not a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

2-Fluorophenetole (CAS No: 451-80-9), also known as 1-ethoxy-2-fluorobenzene, is an aromatic ether that is gaining interest as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable intermediate in organic synthesis. However, as with any novel or sparsely studied chemical, a thorough understanding of its toxicological profile and safety is paramount for researchers and drug development professionals who may handle this compound or its derivatives.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology and safety of this compound. Due to a significant lack of publicly available empirical data for this specific compound, this guide employs a "read-across" approach, leveraging data from structurally similar compounds—phenetole and anisole—to provide a preliminary hazard assessment. Furthermore, this guide outlines the standard experimental protocols, based on international guidelines, that would be necessary to definitively characterize the toxicological profile of this compound.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The available data for this compound and its structural analogs, phenetole and anisole, are summarized below.

PropertyThis compoundPhenetoleAnisole
CAS Number 451-80-9103-73-1100-66-3
Molecular Formula C₈H₉FOC₈H₁₀OC₇H₈O
Molecular Weight 140.16 g/mol 122.16 g/mol 108.14 g/mol
Appearance Colorless liquidColorless liquidColorless liquid with an anise-seed like odor[1]
Boiling Point 171-172 °C172 °C154 °C[1]
Density 1.08 g/cm³0.967 g/cm³0.995 g/cm³[1]
Water Solubility Data not available569 mg/L[2]Insoluble[1]
Log Kow (Octanol/Water Partition Coefficient) Data not available2.51[3]2.11

Hazard Identification and Classification of this compound

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Skin corrosion/irritation (Category 2): Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and in a well-ventilated area or fume hood to avoid inhalation of vapors.

Toxicological Assessment: A Read-Across Approach

A significant data gap exists for the specific toxicological profile of this compound. In the absence of direct data, a read-across approach using data from structurally similar compounds, phenetole (ethyl phenyl ether) and anisole (methyl phenyl ether), can provide initial insights into potential hazards. This approach is supported by regulatory bodies like the U.S. Environmental Protection Agency (EPA) as a method for assessing chemical mixtures and data-poor substances[3][4][5][6][7].

Metabolism

The metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver[8][9][10][11]. For aromatic ethers like phenetole and anisole, the primary metabolic pathway is expected to be Phase I oxidation, followed by Phase II conjugation.

Phenetole is known to be hydroxylated at the para-position, and subsequently excreted as glucuronide and ethereal sulfate conjugates[2]. The metabolism of phenol, a related compound, has been shown to be mediated by CYP2E1 and CYP2F2[12]. It is therefore highly probable that this compound is also metabolized by CYP450 enzymes. The fluorine atom at the ortho position may influence the regioselectivity of hydroxylation, potentially directing it to the para-position.

Below is a proposed metabolic pathway for this compound, based on the known metabolism of phenetole.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation This compound This compound Hydroxylated_Intermediate 4-Ethoxy-3-fluorophenol This compound->Hydroxylated_Intermediate CYP450 (e.g., CYP2E1) O-dealkylation or Aromatic Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Intermediate->Glucuronide_Conjugate UGT Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Intermediate->Sulfate_Conjugate SULT Excretion Excretion Glucuronide_Conjugate->Excretion Urine/Bile Sulfate_Conjugate->Excretion Urine/Bile

Caption: Proposed Metabolic Pathway of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure[13]. The most common metric is the LD50 (lethal dose, 50%), the dose at which 50% of the test animals are expected to die.

While no LD50 data is available for this compound, the following data is available for its structural analogs:

CompoundSpeciesRouteLD50Reference
PhenetoleMouseOral2200 mg/kg[3][14]
AnisoleRatOral3700 mg/kg[1][15]

Based on this data, it can be inferred that this compound is likely to have low to moderate acute oral toxicity. However, empirical testing is required for confirmation.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA)[1]. A standard initial screen is the Bacterial Reverse Mutation Assay, commonly known as the Ames test (OECD Guideline 471)[14][16][17].

There is no available data on the genotoxicity of this compound or phenetole. Given that some metabolites of aromatic compounds can be genotoxic, this is a critical data gap.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer over the lifetime of an animal. No data is available for this compound or its close analogs.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities or normal development[2][18][19][20][21]. The OECD Guideline 421 is a screening test for such effects[2][18][19][20][21].

No data is available for this compound or its analogs in this area.

Ecotoxicity

Ecotoxicity studies assess the potential harm of a substance to ecosystems. Data for phenetole suggests moderate toxicity to aquatic organisms.

Test OrganismEndpointValueExposure TimeReference
Leuciscus idus melanotus (Fish)LC50120 mg/L48 h[3]
Daphnia magna (Aquatic Invertebrate)EC50117.032 mg/L48 h[3]
Pseudokirchneriella subcapitata (Algae)EC50162 mg/L96 h[3]

No ecotoxicity data is available for this compound.

Standardized Experimental Protocols for Toxicological Assessment

To address the identified data gaps, a series of standardized toxicological studies would need to be conducted. The following sections outline the principles and workflows for key assays based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and guidance from the U.S. Food and Drug Administration (FDA)[1][2][13][15][20][21][22][23][24][25][26][27][28][29][30].

Acute Oral Toxicity Assessment (OECD 423 & 425)

The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are stepwise procedures that use a minimal number of animals to classify a substance's toxicity or determine an LD50 value[13][22][23][24][26][27][29][30][31].

Acute_Oral_Toxicity_Workflow_OECD_425 start Start: Select Starting Dose (Based on available data) dose1 Dose Animal 1 start->dose1 observe1 Observe for 48h (Mortality/Toxicity Signs) dose1->observe1 outcome1 Outcome? observe1->outcome1 dose2_up Dose Animal 2 at Higher Dose outcome1->dose2_up Survival dose2_down Dose Animal 2 at Lower Dose outcome1->dose2_down Mortality observe2 Observe for 48h dose2_up->observe2 dose2_down->observe2 outcome2 Continue until stopping criteria are met (e.g., 3 reversals in response) observe2->outcome2 calculate Calculate LD50 (Maximum Likelihood Method) outcome2->calculate

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is an in vitro assay that uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to assess a substance's ability to cause gene mutations[14][16][17]. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Ames_Test_Workflow_OECD_471 start Prepare Test Substance at multiple concentrations plate_setup Mix Test Substance, Bacteria, and Agar start->plate_setup with_s9 Add S9 Metabolic Activation Mix plate_setup->with_s9 without_s9 No S9 Mix plate_setup->without_s9 plate_with_s9 Plate onto minimal glucose agar plates with_s9->plate_with_s9 plate_without_s9 Plate onto minimal glucose agar plates without_s9->plate_without_s9 incubate Incubate for 48-72 hours plate_with_s9->incubate plate_without_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to negative control. A significant increase indicates a positive result. count->analyze

Caption: Workflow for OECD 471 Ames Test.

Reproductive/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening study provides initial information on the effects of a substance on reproductive performance, including gonadal function, mating behavior, conception, and early development of offspring[2][18][19][20][21].

Reproductive_Toxicity_Screening_Workflow_OECD_421 start Select Dose Levels (at least 3 + control) based on prior toxicity data dosing_males Dose Males for at least 4 weeks start->dosing_males dosing_females Dose Females for 2 weeks prior to mating, during mating, gestation, and lactation start->dosing_females mating Mate 1 Male to 1 Female dosing_males->mating dosing_females->mating gestation Gestation Period mating->gestation parturition Parturition (Birth) gestation->parturition lactation Lactation Period parturition->lactation endpoints Evaluate Endpoints: - Parental: Clinical signs, body weight, organ weights, histopathology - Offspring: Litter size, survival, weight, anogenital distance lactation->endpoints analysis Statistical Analysis of Data endpoints->analysis

Caption: Workflow for OECD 421 Reproductive/Developmental Toxicity Screening.

Conclusion

The toxicological profile of this compound is largely uncharacterized. Based on its GHS classification, it should be handled as a skin, eye, and respiratory irritant. A read-across analysis using data from the structurally similar compounds phenetole and anisole suggests that this compound likely has low to moderate acute toxicity and is metabolized via cytochrome P450-mediated hydroxylation followed by conjugation.

However, significant data gaps remain, particularly for critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. To ensure the safe use of this compound in research and development, a comprehensive toxicological evaluation following established international guidelines is strongly recommended. The experimental workflows outlined in this guide provide a roadmap for generating the necessary data to perform a robust risk assessment. Until such data is available, a precautionary approach to handling this compound is warranted.

References

2-Fluorophenetole: A Technical Data and Synthesis Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a focused overview of 2-Fluorophenetole (CAS No. 368-65-0), a fluorinated aromatic ether. In contrast to its well-documented precursor, 2-Fluorophenol, this compound is a niche compound with limited specific applications detailed in publicly accessible scientific literature. This document serves as a foundational resource for researchers, outlining the core physicochemical properties, a detailed and validated protocol for its synthesis via Williamson etherification, and a discussion of its potential utility as a synthetic intermediate in drug discovery and materials science. The guide is structured to provide both practical experimental details and a broader context for the compound's place within synthetic chemistry.

Core Compound Identification and Properties

This compound is the ethyl ether derivative of 2-Fluorophenol. The introduction of the ethyl group in place of the acidic phenolic proton fundamentally alters its chemical properties, converting it from a weakly acidic nucleophile into a more stable, less reactive aromatic ether. This modification can be crucial for synthetic strategies where the reactivity of a free phenol is undesirable.

IdentifierValueSource
IUPAC Name 1-Ethoxy-2-fluorobenzeneN/A
Synonyms This compound, o-FluorophenetoleN/A
CAS Number 368-65-0N/A
Molecular Formula C₈H₉FON/A
Molecular Weight 140.16 g/mol N/A
Physical Properties Specific experimental data (e.g., boiling point, density) are not readily available in common chemical databases. Properties are expected to be similar to related phenetole derivatives: a colorless to pale yellow liquid with a characteristic aromatic odor.N/A

Synthesis of this compound: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This method involves the deprotonation of the parent phenol, 2-Fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Causality and Experimental Rationale

The choice of reagents is critical for ensuring a high-yield, clean reaction.

  • Starting Material: 2-Fluorophenol (CAS: 367-12-4) is the logical precursor. It is a commercially available liquid with a melting point of approximately 16°C and a boiling point between 171-172°C.[1][2][3] Its acidity (pKa ≈ 8.7) allows for straightforward deprotonation.

  • Base: A moderately strong base is required to fully deprotonate the phenol. Sodium or potassium carbonate is often preferred in an industrial or research setting over stronger bases like sodium hydride for safety, cost, and ease of handling. The carbonate base is sufficient to generate the nucleophilic phenoxide in situ.

  • Ethylating Agent: Iodoethane or bromoethane are effective electrophiles. Iodoethane is more reactive than bromoethane, which can allow for lower reaction temperatures or shorter reaction times, but it is also more expensive. Bromoethane is a cost-effective and highly effective alternative.

  • Solvent: A polar aprotic solvent such as Acetone, Dimethylformamide (DMF), or Acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, leaving it highly nucleophilic. Acetone is often chosen for its volatility, which simplifies workup and purification.

Step-by-Step Laboratory Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluorophenol (1.0 eq).

  • Solvent and Base Addition: Dissolve the 2-Fluorophenol in acetone (approx. 10 volumes, e.g., 100 mL for 10g of phenol). Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: While stirring the suspension vigorously, add bromoethane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (acetone boiling point: 56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the 2-Fluorophenol spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid filter cake with a small amount of acetone to recover any residual product.

  • Extraction: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with 1M sodium hydroxide (to remove any unreacted 2-Fluorophenol), water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by vacuum distillation.

Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification start Combine 2-Fluorophenol, Potassium Carbonate, and Acetone add_bromo Add Bromoethane start->add_bromo Stirring reflux Heat to Reflux (4-6h) add_bromo->reflux filter Filter Inorganic Salts reflux->filter Cool to RT evap Evaporate Acetone filter->evap extract Aqueous Extraction evap->extract purify Dry and Concentrate extract->purify final Pure this compound purify->final

Caption: Williamson Ether Synthesis of this compound.

Potential Research Applications as a Synthetic Intermediate

While dedicated studies on this compound are sparse, its value lies in its role as a stable, fluorinated building block for more complex molecules. The fluorine atom at the ortho position can significantly influence the electronic properties and metabolic stability of a final compound, a feature highly sought after in medicinal chemistry.[4]

The primary research applications are therefore projected to be in:

  • Medicinal Chemistry: The 2-fluorophenoxyethyl moiety can be incorporated into larger molecular scaffolds. The ether linkage is generally more stable to metabolic degradation than an ester or other functional groups. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at the ortho position, improving the pharmacokinetic profile of a drug candidate.

  • Directed Ortho-Metalation (DoM): The ethoxy group, in conjunction with the ortho-fluorine, can potentially direct lithiation or other metalation reactions to the C6 position of the aromatic ring. This would allow for the specific introduction of other functional groups at that position, opening pathways to complex, multi-substituted aromatic compounds.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticide and herbicide molecules can enhance their potency and stability.[1] this compound could serve as a precursor for such compounds.

Conclusion

This compound is a readily accessible, yet under-documented, fluorinated aromatic ether. Its synthesis from 2-Fluorophenol is straightforward and high-yielding, following the classical Williamson ether synthesis pathway. While it does not possess a significant body of dedicated research, its true potential lies in its utility as a stable synthetic intermediate. For medicinal and materials chemists, this compound represents a valuable building block for introducing the metabolically robust and electronically influential 2-fluorophenoxyethyl group into novel, high-performance molecules. Further exploration of its reactivity, particularly in directed metalation reactions, could unlock new synthetic routes to complex fluorinated compounds.

References

Methodological & Application

Application of 2-Fluorophenetole in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic application of 2-fluorophenetole as a versatile building block in the synthesis of novel agrochemicals. While direct, large-scale commercial use of this compound in a specific, named pesticide is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, and its utility can be inferred from the well-established role of fluorinated phenoxy compounds in herbicide and fungicide development. This document will elucidate the rationale behind incorporating the 2-fluoroethoxy-phenyl moiety into agrochemical design, detailing its impact on crucial physicochemical and biological properties. A detailed, hypothetical synthesis of a next-generation herbicide, "Fluoro-Fenoxy-Amide," is presented, complete with step-by-step protocols, causality-driven experimental choices, and illustrative diagrams to guide researchers in this innovative area.

Introduction: The Strategic Advantage of the 2-Fluoroethoxy Moiety in Agrochemicals

The introduction of fluorine-containing functional groups is a cornerstone of modern agrochemical design.[1][2] The strategic incorporation of fluorine can dramatically enhance the biological efficacy and environmental profile of a pesticide.[3] Specifically, the 2-fluoroethoxy group, as present in this compound, offers a unique combination of properties that are highly desirable in the development of new active ingredients:

  • Enhanced Lipophilicity: The fluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.[1][4] This enhanced uptake can lead to greater potency and faster action.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes in both target and non-target organisms.[5] Incorporating a fluoroethoxy group can block sites of oxidative metabolism, leading to a longer half-life of the active compound in the target pest and potentially allowing for lower application rates.

  • Modulation of Physicochemical Properties: The presence of the fluorine atom can influence the pKa, conformation, and electronic properties of the entire molecule.[2] This allows for fine-tuning of the compound's binding affinity to its target site, potentially increasing selectivity and reducing off-target effects.

  • Bioisosteric Replacement: The fluoroethoxy group can act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group.[6][7] This substitution can maintain or improve biological activity while favorably altering the molecule's pharmacokinetic profile.[8]

Hypothetical Application: Synthesis of "Fluoro-Fenoxy-Amide," a Novel Post-Emergence Herbicide

To illustrate the practical application of this compound, this guide details the synthesis of a hypothetical post-emergence herbicide, "Fluoro-Fenoxy-Amide." This compound is designed to target a key enzyme in the biosynthesis of essential amino acids in broadleaf weeds. The synthesis leverages this compound as a key starting material to introduce the beneficial fluoroalkoxy moiety.

Retrosynthetic Analysis and Strategy

The synthetic strategy for Fluoro-Fenoxy-Amide involves a multi-step sequence starting from the nitration of this compound. This is a crucial step to introduce a functional group that can be further elaborated. The nitro group is then reduced to an amine, which serves as a handle for the subsequent amide coupling reaction.

G Fluoro_Fenoxy_Amide Fluoro-Fenoxy-Amide Amide_Coupling Amide Coupling Fluoro_Fenoxy_Amide->Amide_Coupling Amidation Fluoro_Fenoxy_Aniline 4-(2-Fluoroethoxy)-aniline Amide_Coupling->Fluoro_Fenoxy_Aniline Acid_Chloride Heterocyclic Acid Chloride Amide_Coupling->Acid_Chloride Reduction Nitro Group Reduction Fluoro_Fenoxy_Aniline->Reduction Reduction Nitro_Compound 1-(2-Fluoroethoxy)-4-nitrobenzene Reduction->Nitro_Compound Nitration Nitration Nitro_Compound->Nitration Electrophilic Aromatic Substitution Two_Fluorophenetole This compound Nitration->Two_Fluorophenetole

Caption: Retrosynthetic pathway for the synthesis of Fluoro-Fenoxy-Amide.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene (Intermediate 1)

This protocol describes the regioselective nitration of this compound. The directing effect of the ethoxy group favors substitution at the para position.

  • Materials:

    • This compound (1.0 eq)

    • Acetic Anhydride (3.0 eq)

    • Fuming Nitric Acid (1.1 eq)

    • Dichloromethane (DCM)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add acetic anhydride to the cooled solution while stirring.

    • In a separate beaker, prepare a mixture of fuming nitric acid and dichloromethane.

    • Add the nitric acid solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Slowly quench the reaction by adding ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 1-(2-fluoroethoxy)-4-nitrobenzene.

Protocol 2: Synthesis of 4-(2-Fluoroethoxy)-aniline (Intermediate 2)

This protocol details the reduction of the nitro group to an amine using a standard catalytic hydrogenation method.

  • Materials:

    • 1-(2-Fluoroethoxy)-4-nitrobenzene (1.0 eq)

    • Palladium on Carbon (10% w/w, 0.05 eq)

    • Ethanol

    • Hydrogen gas balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • In a hydrogenation flask, dissolve 1-(2-fluoroethoxy)-4-nitrobenzene in ethanol.

    • Carefully add the palladium on carbon catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 4-(2-fluoroethoxy)-aniline. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.

Protocol 3: Synthesis of Fluoro-Fenoxy-Amide (Final Product)

This protocol describes the final amide coupling step to yield the target herbicide.

  • Materials:

    • 4-(2-Fluoroethoxy)-aniline (1.0 eq)

    • A suitable heterocyclic acid chloride (e.g., 2-chloro-5-trifluoromethylpyridine-3-carbonyl chloride) (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(2-fluoroethoxy)-aniline and triethylamine in dichloromethane.

    • Cool the solution to 0 °C.

    • Dissolve the heterocyclic acid chloride in dichloromethane and add it dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product, Fluoro-Fenoxy-Amide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Fluoro-Fenoxy-Amide.

StepProductStarting MaterialKey ReagentsSolventReaction ConditionsExpected Yield (%)
11-(2-Fluoroethoxy)-4-nitrobenzeneThis compoundAcetic Anhydride, Fuming Nitric AcidDCM0 °C, 1 hr85-95
24-(2-Fluoroethoxy)-aniline1-(2-Fluoroethoxy)-4-nitrobenzenePd/C, H₂EthanolRoom Temp, 4-6 hr>95
3Fluoro-Fenoxy-Amide4-(2-Fluoroethoxy)-anilineHeterocyclic Acid Chloride, TriethylamineDCM0 °C to Room Temp, 2-4 hr80-90

Conclusion

This compound represents a valuable and underutilized building block in the design of next-generation agrochemicals. The incorporation of the 2-fluoroethoxy-phenyl moiety can impart a range of beneficial properties, including enhanced biological activity, improved metabolic stability, and optimized physicochemical characteristics. The detailed synthetic protocols for the hypothetical herbicide "Fluoro-Fenoxy-Amide" provided in this guide serve as a practical framework for researchers to explore the potential of this compound and its derivatives in the development of novel and effective crop protection solutions. Further research into the synthesis and biological evaluation of agrochemicals derived from this compound is highly encouraged to unlock its full potential in sustainable agriculture.

References

Application Notes and Protocols for the Nitration of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocols for the electrophilic nitration of 2-fluorophenetole, a key transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. This document provides an in-depth analysis of the underlying chemical principles, including regioselectivity governed by the directing effects of the ethoxy and fluoro substituents. Two detailed experimental protocols are presented: a classic approach using a mixed acid system (HNO₃/H₂SO₄) and a milder alternative. Each protocol is accompanied by a discussion of the rationale behind the procedural steps, safety considerations, and methods for product isolation and purification. This guide is intended to equip researchers with the necessary knowledge to perform this reaction safely and efficiently, while also providing a framework for further optimization.

Introduction: The Significance of Nitrated this compound Derivatives

This compound is an aromatic ether that, upon nitration, yields precursors for a variety of more complex molecules. The introduction of a nitro group (—NO₂) onto the aromatic ring serves two primary purposes in synthetic chemistry. Firstly, the nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule and its downstream reactivity. Secondly, the nitro group can be readily reduced to an amino group (—NH₂), a versatile functional handle for the construction of a wide array of nitrogen-containing compounds, including pharmaceuticals, dyes, and materials.

The presence of both a fluorine atom and an ethoxy group on the benzene ring of this compound makes its nitration an interesting case of regiochemical control in electrophilic aromatic substitution. Understanding the interplay of the directing effects of these two substituents is crucial for predicting and controlling the isomeric distribution of the nitrated products.

Mechanistic Insights and Regioselectivity

The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly sulfuric acid.[1][2]

The reaction mechanism can be summarized in three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]

  • Electrophilic Attack: The π-electron system of the this compound ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Rearomatization: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[2]

Directing Effects of Substituents

The position of nitration on the this compound ring is dictated by the electronic effects of the existing ethoxy (—OCH₂CH₃) and fluoro (—F) groups.[6][7]

  • Ethoxy Group (—OCH₂CH₃): The ethoxy group is a strong activating group and an ortho, para-director.[4] This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance (+M effect), thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding arenium ion intermediates.

  • Fluoro Group (—F): The fluorine atom is a deactivating group overall due to its strong electronegativity and inductive electron withdrawal (-I effect).[1] However, like other halogens, it is an ortho, para-director because its lone pair electrons can also participate in resonance (+M effect), partially offsetting the inductive effect and preferentially stabilizing the arenium ions formed from ortho and para attack.[6]

In this compound, the powerful activating and directing effect of the ethoxy group dominates. Therefore, the incoming nitro group will preferentially substitute at the positions ortho and para to the ethoxy group. This leads to the formation of two primary isomers: 1-ethoxy-2-fluoro-4-nitrobenzene (para to ethoxy) and 1-ethoxy-2-fluoro-6-nitrobenzene (ortho to ethoxy). Due to steric hindrance from the adjacent ethoxy group, the formation of the para isomer is generally favored.

Safety Precautions for Nitration Reactions

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[6][7]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[8][9] They can cause severe burns upon contact with skin and eyes. Always handle these acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[7] The reaction temperature must be carefully controlled to prevent runaway reactions, which can lead to explosions and the formation of dangerous byproducts. Always use an ice bath for cooling and add reagents slowly.

  • Violent Reactions: Nitric acid can react violently with many organic compounds and reducing agents.[8] Ensure that all glassware is clean and dry and that incompatible materials are kept away from the reaction setup.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[9] Have appropriate spill containment materials and neutralizing agents (e.g., sodium bicarbonate) on hand.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)

This classic method is robust and generally provides good yields. However, it requires careful temperature control due to its high exothermicity.

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Dissolve the starting material in dichloromethane (approx. 5-10 mL per gram of substrate).

  • Cooling: Cool the flask to 0–5 °C in an ice-water bath with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. Caution: This mixing process is highly exothermic.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound. Ensure the internal temperature of the reaction mixture does not exceed 10 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution ), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the para and ortho isomers.

Nitration_Workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DCM C Cool both to 0-5 °C A->C B Prepare Nitrating Mix (HNO₃/H₂SO₄) B->C D Slowly add Nitrating Mix to Substrate Solution (T < 10 °C) C->D E Stir at 0-5 °C for 1-2h D->E F Monitor by TLC/GC-MS E->F G Quench on Ice-Water F->G H Extract with DCM G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L L K->L Isolated Isomers

Caption: Workflow for the nitration of this compound using mixed acid.

Protocol 2: Milder Nitration using Nitric Acid in Acetic Anhydride

This method generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated from mixed acid. This can sometimes lead to improved selectivity and fewer side products, especially for activated substrates.

  • This compound

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride (3-5 eq).

  • Cooling: Cool the solution to 0–5 °C in an ice bath.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (1.1 eq) dropwise to the stirred solution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0–5 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by TLC.[8]

  • Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

  • Work-up - Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Work-up - Washing: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until gas evolution ceases. Then, wash with water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product mixture by column chromatography on silica gel as described in Protocol 1.

Nitration_Workflow_2 cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Acetic Anhydride B Cool to 0-5 °C A->B C Add HNO₃ dropwise (T < 10 °C) B->C D Stir and warm to RT C->D E Monitor by TLC D->E F Quench on Ice-Water E->F G Extract with DCM F->G H Wash with NaHCO₃, H₂O, Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Isolated Isomers

References

Application Note & Protocol: Synthesis of Substituted Benzofurans via Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and natural products.[1][2] This guide provides a detailed protocol for the synthesis of 2-substituted and 2,3-disubstituted benzofurans starting from 2-Fluorophenetole. The core strategy employs a one-pot, palladium-catalyzed domino reaction sequence involving a Sonogashira cross-coupling followed by an intramolecular 5-exo-dig cyclization.[3][4][5] This method offers a robust and efficient pathway to a diverse range of benzofuran derivatives under relatively mild conditions, making it highly valuable for medicinal chemistry and drug development professionals.

Introduction & Scientific Rationale

Benzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anti-Alzheimer's properties.[1] Consequently, the development of efficient synthetic routes to access this scaffold with diverse substitution patterns is of paramount importance.

Traditional methods for benzofuran synthesis often require harsh conditions or pre-functionalized starting materials. Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome these limitations.[6][7] Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for C-C and C-O bond formation.[8][9]

Why this compound?

While many protocols utilize 2-iodophenols or 2-bromophenols, this compound and its chloro-analogs present a more cost-effective and readily available starting material. The ethoxy group (–OCH₂CH₃) serves as the nascent oxygen atom for the furan ring, while the ortho-halogen provides a handle for the initial palladium-catalyzed cross-coupling. Although the C-F bond is generally less reactive in oxidative addition to Pd(0) compared to C-I or C-Br bonds, appropriate ligand and catalyst selection can achieve efficient coupling. This protocol focuses on a domino sequence that begins with the Sonogashira coupling of 2-halophenetoles with terminal alkynes.[10]

The Domino Strategy: Sonogashira Coupling & Intramolecular Cyclization

This method combines two distinct transformations in a single pot:

  • Sonogashira Coupling: A palladium(0) catalyst, typically in the presence of a copper(I) co-catalyst, facilitates the coupling of the 2-halophenetole with a terminal alkyne to form a 2-alkynylphenetole intermediate.[10]

  • Intramolecular Cyclization: The in-situ generated 2-alkynylphenetole then undergoes a 5-exo-dig cyclization, where the oxygen of the ethoxy group attacks the alkyne, to form the benzofuran ring.[4][11] This step is often promoted by the same catalytic system or by the basic reaction conditions.

This one-pot approach enhances operational simplicity, reduces waste from intermediate purification, and improves overall time efficiency.

Reaction Mechanism & Workflow

The overall transformation follows a well-established catalytic cycle. The proposed mechanism for the domino Sonogashira coupling/cyclization is illustrated below.

Catalytic Cycle Diagram

Sonogashira_Cyclization_Mechanism Proposed Catalytic Cycle for Benzofuran Synthesis Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound (Ar-X) PdII_A L_n(Ar)Pd(II)-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Alkyne Terminal Alkyne (R-C≡C-H) + Cu(I) PdII_B L_n(Ar)Pd(II)-C≡C-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Intermediate 2-Alkynylphenetole (Ar-C≡C-R) RedElim->Intermediate Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization Base, Heat Product Substituted Benzofuran Cyclization->Product

Caption: Domino Sonogashira coupling and intramolecular cyclization pathway.

Causality Behind the Steps:

  • Catalyst Activation: The precatalyst (e.g., PdCl₂(PPh₃)₂) is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the this compound (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides and fluorides.

  • Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst (e.g., CuI) and a base to form a copper acetylide. This species then transfers the acetylide group to the Pd(II) complex, replacing the halide.[10]

  • Reductive Elimination: The Pd(II) complex reductively eliminates the 2-alkynylphenetole product and regenerates the active Pd(0) catalyst, completing the Sonogashira cycle.

  • Intramolecular Cyclization: Under the influence of heat and base, the oxygen atom of the phenetole's ethoxy group performs a nucleophilic attack on the proximal carbon of the alkyne bond in a 5-exo-dig fashion, forming the five-membered furan ring. Subsequent steps lead to the final aromatic benzofuran product.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents can be toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: General Procedure for the Synthesis of 2-Substituted Benzofurans

This protocol describes a one-pot synthesis of 2-substituted benzofurans from this compound and a terminal alkyne.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Experimental Workflow Diagram:

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep add_solids Add Solids (PdCl₂, PPh₃, CuI, Cs₂CO₃) prep->add_solids purge Purge with N₂/Ar (3 cycles) add_solids->purge add_liquids Add Solvent (DMF), This compound, Alkyne purge->add_liquids heat Heat to 80-120 °C Monitor by TLC/GC-MS add_liquids->heat workup Aqueous Workup (Quench, Extract with EtOAc) heat->workup Upon completion purify Purify (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Step-by-step experimental workflow for benzofuran synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂ (0.02 equiv), PPh₃ (0.04 equiv), CuI (0.01 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF, 5 mL per 1 mmol of this compound). Stir for 5 minutes.

  • Substrate Addition: Add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-substituted benzofuran.

Data & Expected Results

The efficiency of the reaction is highly dependent on the choice of catalyst, base, solvent, and the electronic nature of the substrates.

Table 1: Representative Substrate Scope & Yields

EntryHalophenetoleAlkyne (R)ProductTypical Yield (%)
1This compoundPhenyl2-Phenylbenzofuran65-75%
22-ChlorophenetolePhenyl2-Phenylbenzofuran70-85%
32-Chlorophenetole4-Methoxyphenyl2-(4-Methoxyphenyl)benzofuran78%
42-Chlorophenetolen-Butyl2-Butylbenzofuran60-70%
52-ChlorophenetoleTrimethylsilyl2-(Trimethylsilyl)benzofuran55-65%

Note: Yields are based on published procedures for analogous 2-haloanisoles/phenols and are representative. Actual yields may vary.

Trustworthiness & Self-Validation:

  • Product Characterization: The identity and purity of the final benzofuran product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and absence of starting materials.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Troubleshooting:

    • Low Yield: May be due to catalyst deactivation or incomplete reaction. Ensure all reagents and solvents are anhydrous and the system is properly degassed. Increasing the catalyst loading or reaction temperature may be necessary for less reactive substrates.

    • Side Products: Homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by using a slight excess of the alkyne and ensuring slow addition if necessary.

Conclusion

The palladium-catalyzed domino Sonogashira coupling/cyclization of this compound provides an effective and operationally simple method for the synthesis of valuable substituted benzofurans. This protocol highlights the power of one-pot tandem reactions in modern organic synthesis, offering a reliable platform for the generation of molecular diversity crucial for drug discovery and development programs.

References

Application Notes and Protocols: 2-Fluorophenetole in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-fluorophenetole in the design and synthesis of novel materials. While direct literature on this compound's role in materials science is emerging, this guide extrapolates from the well-documented properties and applications of structurally similar fluorinated aromatic compounds. By examining the influence of the fluoro and ethoxy functionalities, we project the utility of this compound as a valuable building block for high-performance polymers and organic electronic materials. This document outlines projected synthesis protocols, characterization methodologies, and potential applications, drawing parallels from established chemistries of related fluorinated phenols and their derivatives.

Introduction: The Potential of this compound in Materials Science

The strategic incorporation of fluorine atoms into organic molecules has been a cornerstone in the development of advanced materials. The high electronegativity and small size of fluorine dramatically alter the electronic and physical properties of the parent molecule, often leading to enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics.[1][2][3] this compound, an aromatic compound featuring both a fluorine atom and an ethoxy group on the benzene ring, presents an intriguing, yet underexplored, monomer for novel material synthesis.

The presence of the fluorine atom is anticipated to lower the dielectric constant of resulting polymers, making them suitable for applications in high-frequency electronics.[1] Furthermore, the robust carbon-fluorine bond is known to enhance the thermal and chemical stability of materials.[1][2] The ethoxy group, on the other hand, can improve solubility and processability, crucial parameters for the fabrication of thin films and other material forms. This unique combination of properties makes this compound a promising candidate for the creation of next-generation polymers and organic semiconductors.

Projected Applications in Novel Materials

Based on the known applications of analogous fluorinated compounds, we project that this compound can be a key component in the following areas:

  • High-Performance Engineering Plastics: As a comonomer in poly(arylene ether) systems, this compound could contribute to polymers with high thermal stability, dimensional stability, and resistance to harsh chemical environments.[1]

  • Low-Dielectric Materials: The introduction of fluorine is a well-established strategy for reducing the dielectric constant of materials, making them suitable for applications in microelectronics, such as insulators in integrated circuits and substrates for printed circuit boards.[1]

  • Organic Electronics: The electron-withdrawing nature of fluorine can significantly influence the energy levels of organic molecules, which is a critical factor for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2][3] By incorporating this compound-derived units into conjugated polymers, it may be possible to fine-tune the band gap and frontier molecular orbital energies, leading to improved device performance.[2]

Comparative Physicochemical Properties of Related Fluorinated Aromatics

To contextualize the potential of this compound, the following table summarizes the key properties of related, well-characterized fluorinated phenols.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Fluorophenol367-12-4C₆H₅FO112.10121521.22
2,4-Difluorophenol367-27-1C₆H₄F₂O130.0922-24149-1511.358
2,4,6-Trifluorophenol2268-17-9C₆H₃F₃O148.0844-471421.46
This compound451-80-9C₈H₉FO140.15N/A171-1721.107

Data for 2-Fluorophenol sourced from Chem-Impex.[4] Data for other compounds are typical values.

Experimental Protocols

The following protocols are projected methodologies based on established synthetic routes for analogous fluorinated polymers and materials.[1][5][6] Optimization of reaction conditions will be necessary for this compound-specific systems.

Synthesis of a this compound-Containing Poly(arylene ether)

This protocol describes a projected nucleophilic aromatic substitution (SNAr) polymerization to synthesize a poly(arylene ether) incorporating this compound-derived units. The reaction is based on the well-established principle of ether bond formation between an activated aryl fluoride and a phenoxide.

Workflow for Poly(arylene ether) Synthesis

cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_A Activated Bisphenol (e.g., Decafluorobiphenyl) Reaction_Vessel Reaction Vessel (Anhydrous NMP/Toluene, K2CO3) Monomer_A->Reaction_Vessel Monomer_B This compound-derived Bisphenol Monomer_B->Reaction_Vessel Heating Heat to 160-190 °C (Azeotropic removal of water) Reaction_Vessel->Heating Polymerization Polymerization for 8-24 h Heating->Polymerization Cooling Cool and Dilute Polymerization->Cooling Precipitation Precipitate in Methanol/Water Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Characterization

Caption: Projected workflow for the synthesis of a this compound-containing poly(arylene ether).

Materials and Reagents:

  • This compound-derived bisphenol monomer (synthesis not detailed here)

  • Activated aromatic difluoride (e.g., decafluorobiphenyl)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Charging Reagents: To the flask, add equimolar amounts of the this compound-derived bisphenol and the activated aromatic difluoride. Add an excess of anhydrous K₂CO₃ (approximately 2 moles per mole of bisphenol).

  • Solvent Addition: Add a mixture of NMP and toluene (typically in a 2:1 to 4:1 volume ratio) to achieve a solids concentration of 15-25% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-160 °C) with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope will collect in the Dean-Stark trap, ensuring anhydrous conditions. Continue until no more water is collected.

  • Polymerization: After removing the Dean-Stark trap, slowly increase the temperature to 180-200 °C to distill off the toluene. Maintain the reaction at this temperature for 8-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Work-up: Cool the reaction mixture to room temperature and dilute with NMP. Filter to remove the inorganic salts.

  • Precipitation: Slowly pour the viscous polymer solution into a large excess of stirred methanol or a methanol/water mixture. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with deionized water and methanol to remove any residual salts and low-molecular-weight oligomers.

  • Drying: Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Characterization of the this compound-Containing Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, thermal properties, and dielectric properties.

Characterization Workflow

cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties cluster_dielectric Dielectric Properties Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography (GPC) Polymer->GPC TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Impedance Impedance Spectroscopy Polymer->Impedance

Caption: Standard workflow for the characterization of the synthesized polymer.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of a thin film of the polymer cast from solution. Characteristic peaks for the ether linkages and the C-F bonds should be present.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent as the eluent and polystyrene standards for calibration.

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a key metric.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the amorphous polymer by heating a sample through a controlled temperature ramp.

  • Dielectric Analysis: Fabricate a thin film of the polymer and measure its dielectric constant and dissipation factor over a range of frequencies using an impedance analyzer.

Conclusion

This compound holds significant promise as a building block for the next generation of advanced materials. While further experimental validation is required, the projected properties and synthetic routes outlined in these application notes provide a solid foundation for researchers to explore its potential. The unique combination of a fluorine atom and an ethoxy group is expected to yield polymers with a desirable balance of thermal stability, chemical resistance, processability, and low-dielectric properties, making them suitable for demanding applications in electronics and engineering.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the palladium-catalyzed amination of 2-fluorophenetole, a key transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings and rationale behind the procedural choices, offering a comprehensive resource for researchers seeking to implement and optimize this powerful C-N bond-forming reaction.

Introduction: The Significance of N-Aryl-2-ethoxyanilines

N-aryl-2-ethoxyanilines are privileged structural motifs found in a wide array of biologically active molecules. The strategic introduction of an ethoxy group ortho to the amino functionality can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination has emerged as a premier method for the construction of such C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fall short[1]. The amination of this compound presents a unique challenge and opportunity, leveraging the C-F bond as a reactive handle for cross-coupling.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed amination of aryl halides, including this compound, proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key steps[1][2]:

  • Oxidative Addition: A low-valent Pd(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition to the C-F bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the reductive elimination of the N-aryl-2-ethoxyaniline product, regenerating the active Pd(0) catalyst.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material[1]. The choice of ligand and reaction conditions is crucial to favor the desired reductive elimination pathway.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-F) Pd0->OxAdd Ar-F PdII_ArF L-Pd(II)(Ar)(F) OxAdd->PdII_ArF Amine_Coord Amine (R₂NH) Coordination PdII_ArF->Amine_Coord + R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺F⁻ Amine_Coord->PdII_Amine Deprotonation Base Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product Product_out N-Aryl-2-ethoxyaniline ArF This compound Amine Amine

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following protocols are provided as a robust starting point for the palladium-catalyzed amination of this compound with both primary and secondary amines. Optimization may be required for specific substrates.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is based on established methods for the amination of aryl halides and is adapted for the specific challenges of C-F bond activation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Morpholine≥99%Commercially Available
Pd₂(dba)₃Catalyst GradeCommercially Available
XPhosLigand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Substrates: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Add Pd₂(dba)₃ and XPhos to Schlenk tube b Establish Inert Atmosphere (Ar/N₂) a->b c Add NaOtBu b->c d Add Toluene, This compound, and Amine c->d e Heat to 100 °C (12-24 h) d->e f Monitor Progress (TLC/GC-MS) e->f g Cool and Dilute with Ethyl Acetate f->g h Aqueous Wash g->h i Dry, Concentrate, and Purify h->i

Caption: Experimental workflow for palladium-catalyzed amination.

Protocol 2: Amination with a Primary Amine (e.g., Benzylamine)

The amination with primary amines can sometimes be more challenging due to the potential for double arylation. The choice of ligand is critical to ensure mono-arylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Benzylamine≥99%Commercially Available
Pd(OAc)₂Catalyst GradeCommercially Available
RuPhosLigand GradeCommercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available

Experimental Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to a vial equipped with a stir bar.

  • Reagent Addition: Add cesium carbonate (2.0 mmol, 2.0 equiv), this compound (1.0 mmol, 1.0 equiv), and benzylamine (1.2 mmol, 1.2 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Key Considerations and Optimization

Catalyst System:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and effective precatalysts. Pre-formed palladium-ligand complexes can also be employed for enhanced reactivity and reproducibility[3].

  • Ligand Selection: The choice of phosphine ligand is paramount for a successful amination.

    • For secondary amines, bulky, electron-rich monophosphine ligands like XPhos are often highly effective.

    • For primary amines, ligands such as RuPhos or BrettPhos are designed to promote mono-arylation and prevent the formation of diarylamines[4]. Bidentate ligands like BINAP can also be effective[1].

Base and Solvent:

  • Base: Strong bases like sodium tert-butoxide are frequently used. For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures or longer reaction times[5].

  • Solvent: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices. It is crucial to use anhydrous solvents to prevent catalyst deactivation and competing hydrolysis reactions.

Reaction Conditions:

  • Temperature: The C-F bond is generally less reactive than C-Br or C-I bonds in oxidative addition. Therefore, elevated temperatures (100-120 °C) are often necessary to achieve a reasonable reaction rate.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere using argon or nitrogen throughout the reaction is critical for catalyst longevity and optimal yield[3].

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base- Use a fresh batch of palladium precursor and ligand- Ensure proper Schlenk or glovebox technique- Vigorously stir the reaction mixture; consider a more soluble base or a different solvent
Formation of Diarylamine (with primary amines) - Inappropriate ligand- Switch to a ligand designed for mono-arylation (e.g., RuPhos, BrettPhos)
Hydrodefluorination of Starting Material - β-hydride elimination is competitive- Change the ligand to one that favors reductive elimination- Lower the reaction temperature and extend the reaction time
Inconsistent Results - Variable quality of reagents or solvents- Inconsistent inert atmosphere- Use high-purity, anhydrous reagents and solvents- Standardize the procedure for setting up the reaction under an inert atmosphere

Conclusion

The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of N-aryl-2-ethoxyanilines. A judicious choice of catalyst system, base, and solvent, guided by a sound understanding of the reaction mechanism, is key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

Application Note: 2-Fluorophenetole as a Robust Internal Standard for GC-MS Analysis of Semi-Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the utilization of 2-Fluorophenetole (1-Ethoxy-2-fluorobenzene) as an internal standard (IS) for the quantitative analysis of semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale for its selection, providing a detailed, field-proven protocol for its implementation, and outlining the necessary steps for method validation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their GC-MS-based analytical methods.

Introduction: The Imperative for a Reliable Internal Standard

Quantitative analysis in chromatography aims to answer the question, "How much of an analyte is present in a sample?". While modern GC-MS systems are highly sensitive, the analytical process, from sample preparation to injection, is susceptible to variations that can introduce significant error.[1] An internal standard is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before sample processing.[2] Its purpose is to compensate for these variations, thereby improving the precision and accuracy of the results.[1] The fundamental principle is that the internal standard and the analyte(s) of interest will be affected similarly by procedural variations, and the ratio of their responses will remain constant.[2]

The selection of an appropriate internal standard is one of the most critical decisions in quantitative method development. An ideal IS should possess the following characteristics:

  • Chemical Similarity: It should be structurally and functionally similar to the target analytes to ensure comparable behavior during sample extraction, derivatization, and chromatographic elution.[2]

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical procedure.

  • Non-Interference: It must not be naturally present in the sample matrix and should be chromatographically resolved from all target analytes and matrix components.

  • Unique Mass Spectrum: For MS detection, it should have a mass spectrum that is distinct from the analytes to allow for unambiguous identification and quantification.

Rationale for Selecting this compound

This compound (C₈H₉FO) emerges as an excellent candidate for an internal standard in the analysis of various semi-volatile organic compounds, such as phenols, ethers, and other aromatic compounds. Its utility is grounded in several key physicochemical properties:

  • Synthetic Origin: this compound is not a naturally occurring compound, making it highly unlikely to be present as an endogenous component in environmental or biological samples.[3]

  • Structural Analogy: It contains an aromatic ring and an ether linkage, making it structurally analogous to many common analytes. This similarity ensures it behaves comparably during sample preparation steps like liquid-liquid extraction (LLE) and during GC analysis.

  • Distinct Mass Spectrum: The presence of a fluorine atom results in a unique mass spectrum with a characteristic molecular ion peak (m/z 140) and fragmentation pattern, which is crucial for selective detection and quantification in complex matrices. Fluorinated analogues of aromatic compounds are considered a promising alternative to more expensive isotope-labeled standards.[3]

  • Appropriate Volatility: With an estimated boiling point suitable for GC analysis, it is expected to elute within the typical range for semi-volatile compounds, ensuring it is a suitable marker for a broad class of analytes.

  • Chemical Inertness: As a fluorinated ether, this compound is generally chemically inert under typical extraction and derivatization conditions, preventing its degradation during sample workup. Fluoropolymers like PTFE are known for their superior chemical inertness.[4]

G cluster_selection Internal Standard Selection Logic IS Ideal Internal Standard Candidate prop1 Chemically Similar to Analytes IS->prop1 Ensures similar recovery & response prop2 Not Present in Sample Matrix IS->prop2 Avoids analytical interference prop3 Chromatographically Resolved IS->prop3 Allows accurate quantification prop4 Stable & Non-reactive IS->prop4 Maintains constant concentration prop5 Distinct Mass Spectrum IS->prop5 Enables selective detection (MS)

Caption: Logical workflow for selecting an ideal internal standard.

Experimental Protocol

This section provides a step-by-step protocol for using this compound as an internal standard. This protocol is a template and should be optimized and validated for specific applications.

Reagents and Materials
  • This compound (≥99% purity)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (DCM, GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Target analyte standards

  • Class A volumetric flasks, pipettes, and syringes

  • GC vials with PTFE-lined caps

  • Vortex mixer and centrifuge

Preparation of Standard Solutions

3.2.1. This compound Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of neat this compound into a 10 mL Class A volumetric flask.

  • Dissolve and bring to volume with methanol.

  • Cap tightly, mix thoroughly, and store at 4°C in an amber vial. This stock solution should be stable for at least 6 months.

3.2.2. Working Internal Standard Solution (10 µg/mL)

  • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.

  • Bring to volume with methanol.

  • This working solution is used to spike all samples, standards, and quality controls.

3.2.3. Calibration Standards

  • Prepare a series of calibration standards by serially diluting a stock solution of the target analyte(s).

  • For each calibration level, add a constant amount of the Working Internal Standard Solution (10 µg/mL). For example, add 50 µL of the 10 µg/mL IS solution to 950 µL of each analyte standard to achieve a final IS concentration of 0.5 µg/mL. The key is that the concentration of the internal standard must be identical in all calibration standards and samples.[5]

Sample Preparation (Liquid-Liquid Extraction)

The following is a general procedure for aqueous samples. The internal standard should be added at the earliest stage of sample preparation to account for variations throughout the process.[6]

  • Sample Collection: Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL Working Internal Standard Solution to the sample. Vortex briefly.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the tube.

  • Vortex & Centrifuge: Cap the tube and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collect Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

G start Start: Aqueous Sample (5 mL) spike Spike with this compound IS (e.g., 50 µL of 10 µg/mL) start->spike extract Add Extraction Solvent (DCM, 2 mL) spike->extract vortex Vortex (2 min) & Centrifuge (10 min) extract->vortex separate Collect Organic Layer (DCM) vortex->separate dry Dry with Anhydrous Na₂SO₄ separate->dry analyze Transfer to GC Vial for Analysis dry->analyze

Caption: Experimental workflow for sample preparation.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and should be optimized for the specific analytes and instrument.

Parameter Recommended Setting
GC System Agilent 8890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions This compound: Quantifier: m/z 140, Qualifiers: m/z 112, 83 Target Analytes: To be determined empirically.

Data Analysis and Method Validation

Quantification

Quantification is performed by calculating the Relative Response Factor (RRF) for each analyte relative to the internal standard.

A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS) against the ratio of the analyte concentration to the IS concentration (ConcAnalyte / ConcIS). The RRF is the slope of this curve.

Once the RRF is established, the concentration of the analyte in a sample can be calculated using the following equation:

ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RRF)

Method Validation

A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:

Validation Parameter Description & Acceptance Criteria
Linearity Analyze calibration standards at a minimum of five concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
Accuracy Determined by analyzing spiked samples at low, medium, and high concentrations. The mean recovery should be within 80-120%.
Precision Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately quantified. Typically a signal-to-noise ratio of 10:1 or the lowest point on the calibration curve.

Conclusion

This compound serves as an excellent and cost-effective internal standard for the GC-MS analysis of semi-volatile organic compounds. Its synthetic nature, chemical similarity to many common analytes, and distinct mass spectrometric properties allow it to effectively correct for variations in sample preparation and instrument response.[2][3] The implementation of the protocol described in this application note, followed by a thorough method validation, can significantly enhance the quality and reliability of quantitative GC-MS data in research and industrial settings.

References

Application Notes and Protocols: Ether Cleavage of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Fluorophenol in Synthesis

2-Fluorophenetole, an aromatic ether, serves as a stable precursor and intermediate in the synthesis of more complex molecules. The cleavage of its ethyl ether bond to yield 2-fluorophenol is a critical transformation in medicinal chemistry and materials science.[1][2] 2-Fluorophenol is a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty polymers due to the unique properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity.[1][2][3] The controlled and efficient cleavage of the ether linkage is therefore a frequently encountered challenge requiring robust and well-understood experimental procedures.

This document provides a detailed guide to the ether cleavage of this compound, with a primary focus on the widely utilized boron tribromide (BBr₃) method. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step protocol, and discuss essential safety considerations.

Mechanistic Insights: The Role of Boron Tribromide in Ether Cleavage

Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of ethers, particularly aryl alkyl ethers.[4][5][6] The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center of BBr₃.[7][8][9] This coordination weakens the carbon-oxygen bond, making the alkyl group susceptible to nucleophilic attack by a bromide ion.

Recent computational studies have refined our understanding of this mechanism, suggesting that for many ethers, the reaction may proceed through a bimolecular pathway where a second BBr₃-ether adduct acts as the bromide donor.[8][10][9] In the case of this compound, the cleavage occurs at the ethyl-oxygen bond, preserving the more stable aryl-oxygen bond, to yield 2-fluorophenol and ethyl bromide.[5][11]

EtherCleavage Reactants This compound + BBr₃ Adduct Lewis Acid-Base Adduct (this compound•BBr₃) Reactants->Adduct Coordination TS Transition State (Nucleophilic Attack by Br⁻) Adduct->TS Intra- or Intermolecular Br⁻ Transfer Products 2-Fluorophenol + EtBr + BBr₂-OAr TS->Products C-O Bond Cleavage FinalProducts Final Products: 2-Fluorophenol + EtOH + H₃BO₃ Products->FinalProducts Aqueous Workup

Figure 1. Generalized workflow for the BBr₃-mediated ether cleavage of this compound.

Experimental Protocol: BBr₃ Cleavage of this compound

This protocol details a standard laboratory procedure for the cleavage of this compound using a solution of boron tribromide in dichloromethane.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Boron Tribromide (1M in CH₂Cl₂)Reagent GradeCommercially AvailableHandle with extreme caution.
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available
Methanol (MeOH)ACS GradeCommercially AvailableFor quenching.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Brine (Saturated NaCl)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl), 1MACS GradePrepared in-houseFor pH adjustment.

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Ice bath and/or dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask.

    • Seal the flask with septa and purge with dry nitrogen for 10-15 minutes.

    • Under a positive pressure of nitrogen, dissolve this compound (1.0 eq) in anhydrous dichloromethane (to make a ~0.2 M solution).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide:

    • Slowly add a 1M solution of boron tribromide in dichloromethane (1.2-1.5 eq) dropwise via syringe to the stirred solution of this compound.

    • Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • A common mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully and slowly add methanol dropwise to quench the excess BBr₃.[12][13] Caution: This is an exothermic reaction and will evolve HBr gas. Ensure adequate ventilation in the fume hood.

    • Continue adding methanol until gas evolution ceases.

  • Workup and Extraction:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[12]

    • If an emulsion or agglomerate forms between the layers, altering the pH or adding more brine can help to break it.[12]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-fluorophenol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, distillation under reduced pressure can be employed for purification.

ProtocolWorkflow Setup 1. Reaction Setup (Inert Atmosphere, -78 °C) Addition 2. Slow Addition of BBr₃ Setup->Addition Stirring 3. Stir at RT (12-16 h) Addition->Stirring Monitoring 4. Monitor by TLC/GC-MS Stirring->Monitoring Quench 5. Quench with MeOH at 0 °C Monitoring->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Purification 7. Purification (Chromatography/Distillation) Workup->Purification

Figure 2. Step-by-step experimental workflow for the ether cleavage of this compound.

Safety Precautions and Handling of Boron Tribromide

Boron tribromide is a highly corrosive, toxic, and water-reactive substance that must be handled with extreme care in a well-ventilated chemical fume hood.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile gloves are recommended, and wearing two pairs is advisable), and ANSI-approved safety glasses or chemical splash goggles.[14] A face shield may also be necessary.[14]

  • Handling: BBr₃ reacts violently with water and moisture to produce hydrogen bromide (HBr) gas, which is also corrosive and toxic.[15][16] All glassware and solvents must be scrupulously dried before use. Transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) using syringes or cannulas.

  • Quenching: The quenching of BBr₃ with protic solvents like methanol is highly exothermic and releases HBr gas.[18] This step must be performed slowly, at a low temperature (0 °C), and in a fume hood.

  • Waste Disposal: All BBr₃-contaminated waste, including empty reagent bottles and disposable materials, must be quenched carefully before being disposed of as hazardous waste according to institutional guidelines.[15] Do not mix unquenched BBr₃ with other waste streams.[15]

  • Spills: In case of a spill, evacuate the area and follow your institution's emergency procedures.[15][17][18] Do not attempt to clean up a BBr₃ spill without proper training and equipment.[15][18]

Alternative Cleavage Methods

While BBr₃ is a highly effective reagent, other methods for aryl ether cleavage exist and may be suitable depending on the substrate and desired selectivity. These include:

  • Hydrobromic Acid (HBr): Concentrated HBr can cleave ethers, though it often requires elevated temperatures and may have lower functional group tolerance compared to BBr₃.[11][12]

  • Other Lewis Acids: Combinations like aluminum chloride/sodium iodide can also be effective for ether cleavage.[19]

  • Nucleophilic Reagents: Strong nucleophiles, such as thiols, can be used for the dealkylation of aryl ethers.[20]

The choice of reagent should be guided by the specific functional groups present in the starting material and the desired reaction conditions.

Conclusion

The ether cleavage of this compound to 2-fluorophenol is a fundamental transformation in organic synthesis. The use of boron tribromide provides a reliable and high-yielding method, provided that appropriate safety precautions are strictly followed. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a commitment to safety are paramount for success in this and other synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude 2-Fluorophenetole by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2-Fluorophenetole (also known as 1-ethoxy-2-fluorobenzene) using vacuum distillation. It is structured to provide foundational knowledge, a detailed experimental protocol, and a comprehensive troubleshooting section to address common issues encountered in the laboratory.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles and common questions regarding the vacuum distillation of this compound.

Q1: Why is vacuum distillation the required method for purifying this compound?

A1: Vacuum distillation is employed for compounds that have a high boiling point at atmospheric pressure or are susceptible to thermal degradation.[1] this compound has a relatively high atmospheric boiling point (approximately 170-172 °C). Distilling at this temperature can be energy-intensive and risks decomposition, which would lower the yield and purity of the final product. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for a gentler, more controlled, and efficient purification process.[1] This technique is crucial for separating heat-sensitive materials and high-boiling-point compounds.

Q2: What are the expected boiling points of this compound at different vacuum levels?

A2: The exact boiling point will depend on the precise vacuum achieved. However, we can estimate the boiling point at various pressures using a pressure-temperature nomograph.[2][3] These tools are based on the Clausius-Clapeyron relation and provide a reliable estimate for planning your distillation.[4][5]

Atmospheric Boiling Point (760 mmHg)System Pressure (mmHg)Estimated Boiling Point (°C)
~171 °C100 mmHg~110 °C
~171 °C50 mmHg~92 °C
~171 °C20 mmHg~71 °C
~171 °C10 mmHg~58 °C
~171 °C1 mmHg~20 °C
Note: These are estimated values. Actual observed boiling points may vary slightly.

Q3: What are the likely impurities in crude this compound?

A3: The impurities in crude this compound depend heavily on its synthetic route. A common synthesis involves the Williamson ether synthesis from 2-fluorophenol and an ethylating agent (e.g., ethyl bromide or diethyl sulfate) under basic conditions. Potential impurities could therefore include:

  • Unreacted Starting Materials: 2-fluorophenol[6][7][8][9][10] and the ethylating agent.

  • Solvent: Residual high-boiling point solvent used during the reaction (e.g., DMF, DMSO).

  • By-products: Products from side reactions, such as O-alkylation vs. C-alkylation or products of elimination reactions.

  • Water and Salts: Residual moisture or inorganic salts from the workup procedure.[11]

Q4: What are the critical safety precautions for this procedure?

A4: Vacuum distillation carries specific risks that must be mitigated:

  • Implosion Hazard: Always inspect all glassware for cracks, star fractures, or defects before use. Only use heavy-walled glassware specifically designed for vacuum applications. A flaw in the glass can lead to a catastrophic implosion under reduced pressure.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times. A face shield is strongly recommended when working with a system under vacuum.

  • Proper Assembly: Ensure all joints are correctly greased and sealed to prevent leaks. Secure the apparatus with clamps to a sturdy laboratory frame.

  • Controlled Heating & Stirring: Use a heating mantle with a stirrer for controlled, even heating. A stir bar is mandatory to prevent bumping; boiling stones are ineffective under vacuum. Do not overheat the distillation flask, as this can lead to thermal decomposition.

  • Safe Shutdown: Always allow the apparatus to cool completely before reintroducing air into the system. Vent the system slowly to avoid a sudden pressure change that could cause breakage or splashback.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the vacuum distillation of crude this compound.

Apparatus Setup

The diagram below illustrates a standard laboratory setup for vacuum distillation.

VacuumDistillationSetup cluster_distillation Distillation Assembly cluster_support Support & Utilities flask Distilling Flask (with stir bar & crude product) claisen Claisen Adapter flask->claisen joint thermometer Thermometer claisen->thermometer top joint condenser Condenser claisen->condenser side arm vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_out Coolant Out condenser->water_out upper outlet receiver Receiving Flask vacuum_adapter->receiver cold_trap Cold Trap (e.g., Dry Ice/Acetone) vacuum_adapter->cold_trap Vacuum Tubing heating_mantle Heating Mantle & Stir Plate pump Vacuum Pump cold_trap->pump Vacuum Tubing water_in Coolant In water_in->condenser lower inlet caption Diagram of a standard vacuum distillation apparatus.

Caption: Diagram of a standard vacuum distillation apparatus.

Step-by-Step Procedure
  • Preparation:

    • Place the crude this compound and a magnetic stir bar into a round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping of the material into the condenser.

    • Inspect every piece of glassware for defects.

    • Lightly grease all ground-glass joints to ensure an airtight seal. An improper seal is a common cause of failure to achieve the desired vacuum.

  • Assembly:

    • Assemble the distillation apparatus as shown in the diagram above. Use a Claisen adapter to provide an extra port for the thermometer, which helps prevent contamination of the distillate from bumping.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the condenser side-arm. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Connect the condenser to a circulating coolant source (e.g., tap water), with water entering the lower inlet and exiting the upper outlet.

    • Connect the vacuum adapter via heavy-walled vacuum tubing to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the vacuum pump from corrosive vapors.

  • Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the coolant flow to the condenser.

    • Begin to evacuate the system by turning on the vacuum pump. The pressure should drop steadily. Monitor for any audible hissing, which indicates a leak.

    • Once the target vacuum is reached and stable, begin to heat the distilling flask gently using the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and you observe a reflux ring of condensate rising up the distillation head.

    • Record the temperature and pressure when the first drop of distillate is collected in the receiving flask. This is the boiling point at that pressure.

    • Collect the fraction that distills over a stable, narrow temperature range. A pure compound should have a relatively constant boiling point under a stable vacuum.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature while still under vacuum.

    • Crucially , slowly and carefully vent the system to atmospheric pressure.

    • Once the system is at atmospheric pressure, turn off the vacuum pump.

    • Turn off the stirrer and the condenser coolant.

    • Disassemble the apparatus and collect your purified this compound.

Section 3: Troubleshooting Guide

Encountering issues during vacuum distillation is common. This guide will help you diagnose and resolve them.

TroubleshootingWorkflow start Distillation Problem Occurs symptom1 Cannot Reach Target Vacuum start->symptom1 symptom2 Violent Bumping / Unstable Boiling start->symptom2 symptom3 Product is Dark / Decomposing start->symptom3 symptom4 Low or No Distillate Collected start->symptom4 cause1a Leaks in joints or tubing? symptom1->cause1a cause2a Stirring too slow or off? symptom2->cause2a cause3a Temperature too high? symptom3->cause3a cause4a Insufficient heat? symptom4->cause4a action1a Check/re-grease all joints. Inspect tubing for cracks. cause1a->action1a Yes cause1b Pump issue? cause1a->cause1b No action1b Check pump oil. Ensure cold trap is effective. cause1b->action1b Yes action2a Increase stir rate. cause2a->action2a Yes cause2b Heating too rapid? cause2a->cause2b No action2b Reduce heat input. cause2b->action2b Yes action3a Reduce heating mantle temperature. Improve vacuum to lower boiling point. cause3a->action3a Yes action4a Increase heat gradually. Insulate distillation head. cause4a->action4a Yes cause4b Vacuum too high / BP too low? cause4a->cause4b No action4b Slightly reduce vacuum level. cause4b->action4b Yes caption A decision tree for troubleshooting common vacuum distillation issues.

Caption: A decision tree for troubleshooting common vacuum distillation issues.

SymptomPossible Cause(s)Recommended Actions & Explanations
Inability to Reach/Maintain Target Vacuum 1. Leaks in the system.2. Inefficient vacuum pump.3. Ineffective cold trap.1. Check for Leaks: Carefully inspect all ground-glass joints. Re-grease and reseat them if necessary. Check all vacuum tubing for cracks or poor connections. A hissing sound is a tell-tale sign of a leak.2. Service the Pump: Check the oil level and clarity in the vacuum pump. Contaminated oil will significantly degrade performance. Change the oil if it is cloudy or discolored.3. Check Cold Trap: Ensure your cold trap is sufficiently cold (e.g., a dry ice/acetone slurry). If the trap warms up, volatile substances can enter the pump, compromising its efficiency.
Violent Bumping or Unstable Boiling 1. Inadequate stirring.2. Heating too rapidly.3. Presence of low-boiling impurities.1. Increase Stirring: Ensure the magnetic stir bar is spinning vigorously enough to create a vortex. This provides nucleation sites for smooth boiling.2. Reduce Heat: Lower the setting on the heating mantle. Applying heat too quickly superheats the liquid, leading to sudden, violent boiling.3. Initial Evacuation: Before heating, ensure the system is held under vacuum for a few minutes to remove any residual low-boiling solvents or impurities at room temperature.
Discolored Distillate / Dark Residue 1. Thermal decomposition.2. Air leak in a hot system.1. Reduce Temperature: The primary reason for discoloration is decomposition. Lower the heating mantle temperature. If distillation stalls, improve the vacuum to further decrease the boiling point rather than increasing the heat.2. Check for Leaks: An air leak can introduce oxygen, which may oxidize the compound at high temperatures, leading to colored impurities.
Low or No Product Distilling Over 1. Insufficient heating.2. Thermometer placed incorrectly.3. Vacuum is too high, lowering the boiling point below the condenser's cooling capacity.1. Increase Heat/Insulate: Gradually increase the heat. If the reflux ring does not reach the condenser, consider insulating the distillation head and column with glass wool or aluminum foil to minimize heat loss.2. Check Thermometer Placement: Ensure the thermometer bulb is positioned correctly (top of bulb level with the bottom of the side-arm) to accurately measure the temperature of the vapor entering the condenser.3. Adjust Vacuum: In rare cases with a very powerful vacuum, the boiling point might be so low that the vapor has insufficient energy to rise to the condenser. A slight, controlled bleed of an inert gas (like nitrogen) can raise the pressure and boiling point to an optimal level.

References

common impurities found in commercial 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of commercial this compound. Ensuring the purity of starting materials is a critical, foundational step for reproducible and reliable downstream applications, from discovery chemistry to GMP synthesis. This document provides in-depth, practical guidance in a question-and-answer format, along with troubleshooting protocols to address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

Impurities in this compound can be broadly categorized into three main classes as defined by the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and can be process-related or degradation products.

    • Process-Related Impurities: These originate from the manufacturing process.[2] They include:

      • Unreacted Starting Materials: The most common synthesis route is the Williamson ether synthesis, involving 2-fluorophenol and an ethylating agent (e.g., ethyl bromide, ethyl iodide, or diethyl sulfate) under basic conditions. Therefore, residual 2-fluorophenol is a primary impurity concern.

      • By-products: Side reactions can lead to structurally similar impurities. A potential by-product is the C-alkylated isomer, where the ethyl group attaches to the benzene ring instead of the oxygen atom. Positional isomers, such as 3- or 4-Fluorophenetole, could also be present if the initial starting material (fluorophenol) was not isomerically pure.

      • Intermediates: In multi-step syntheses, unreacted intermediates from prior steps can carry through.[1]

    • Degradation Products: this compound is a stable ether, but it can degrade under harsh conditions (e.g., strong acid, high heat), potentially leading to ether cleavage and the formation of 2-fluorophenol.[3][4][5]

  • Inorganic Impurities: These are typically non-carbon-containing compounds introduced during manufacturing.[1] They may include reagents, ligands, catalysts, or heavy metals. Their presence is usually minimized through purification steps like aqueous washes and distillation.

  • Residual Solvents: Organic solvents are used throughout the synthesis and purification process.[6] Their removal is critical, and they are classified by their toxicity risk.

    • Class 1: Solvents to be avoided due to high toxicity (e.g., benzene, carbon tetrachloride).[6][7]

    • Class 2: Solvents to be limited due to potential toxicity (e.g., acetonitrile, dichloromethane, toluene).[6][7]

    • Class 3: Solvents with low toxic potential (e.g., acetone, ethanol, ethyl acetate, heptane).[6][7]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A multi-technique approach is essential for comprehensive impurity profiling.[8][9] The primary methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for this compound and its likely organic impurities due to their volatility. The Flame Ionization Detector (FID) is excellent for quantification, while the Mass Spectrometer (MS) detector is indispensable for identifying unknown impurities by providing molecular weight and fragmentation data.[10]

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, reverse-phase HPLC with a UV detector is also effective, particularly for non-volatile degradation products or impurities that are not thermally stable.[8][10] It is a robust method for routine purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation of unknown impurities once isolated. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard without needing a reference standard for the impurities themselves.

  • Headspace GC (HS-GC): This is the standard and most effective technique for the analysis of residual solvents.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the analysis or use of this compound.

Scenario 1: My GC-MS analysis shows an unexpected peak. How do I identify it?

An unexpected peak indicates the presence of an unknown impurity. The following workflow provides a systematic approach to identification.

Impurity_Identification_Workflow start Unexpected Peak Observed in GC-MS step1 Step 1: Verify System Integrity - Analyze a solvent blank - Check for carryover start->step1 step2 Step 2: Analyze Mass Spectrum - Determine molecular ion (M+) - Examine fragmentation pattern step1->step2 Peak is real step3 Step 3: Correlate with Synthesis Route - Is MW consistent with starting materials? - Is it a plausible by-product? step2->step3 step4 Step 4: Database Search - Search MS library (e.g., NIST) - Search chemical databases (e.g., SciFinder, Reaxys) step3->step4 step5 Step 5: Confirm Structure - Obtain a reference standard - Isolate impurity for NMR analysis step4->step5 Putative structure found end Impurity Identified step5->end

Caption: Workflow for identifying an unknown impurity.

Causality Explained:

  • Step 1: Before investigating the sample, you must rule out the analytical system as the source of the peak. A solvent blank injection will confirm if the impurity comes from the solvent or system contamination. A high-concentration sample followed by a blank can reveal carryover from a previous injection.

  • Step 2: The mass spectrum is your primary tool for identification. The molecular ion tells you the molecular weight of the compound. The fragmentation pattern is a fingerprint that can be compared to libraries or used to deduce the structure of the molecule.

  • Step 3: Your most powerful deductive tool is your knowledge of the chemistry used to create the material. An impurity is most likely an unreacted starting material, a reagent, or a predictable by-product from a known side reaction. For this compound, an impurity with a mass of 112 Da would strongly suggest residual 2-fluorophenol.

  • Step 4 & 5: If the impurity is not obvious from the synthesis, searching spectral libraries can provide a match.[11] Final, unambiguous confirmation requires either comparing its retention time and mass spectrum to a certified reference standard or isolating the impurity (e.g., via preparative chromatography) and performing structural analysis, such as NMR.

Scenario 2: My reaction yield is low and I suspect my this compound is impure. What should I check first?

Low purity of a starting material is a common cause of poor reaction outcomes.

  • Quantify Purity: First, determine the absolute purity of your this compound. Use GC-FID with a known internal or external standard for accurate quantification. An assay result below 98% can significantly impact stoichiometry in sensitive reactions.

  • Identify Major Impurities: Use GC-MS to identify the main impurities.

    • Is the impurity 2-fluorophenol? This is the most likely starting material impurity. Phenols contain a reactive -OH group that can interfere with many reactions, such as those involving organometallics, acylations, or reactions sensitive to acidic protons.

    • Is the impurity water or residual solvent? Water can quench moisture-sensitive reagents. Solvents can interfere with reaction kinetics or solubility. Use Karl Fischer titration for accurate water content and Headspace GC for residual solvents.

  • Purification: If significant impurities are detected, purification may be necessary. For this compound, vacuum distillation is often the most effective method for removing less volatile impurities (like residual phenol) and non-volatile inorganic salts.

Data & Protocols

Data Presentation: Common Impurities and Analytical Methods

The table below summarizes potential impurities in commercial this compound.

Impurity NameChemical StructureProbable SourceRecommended Analytical Technique
2-FluorophenolC₆H₅FOUnreacted starting materialGC-MS, HPLC-UV
Ethyl BromideC₂H₅BrUnreacted ethylating agentHeadspace GC-MS
Diethyl Ether(C₂H₅)₂OBy-product/ReagentHeadspace GC-MS
4-FluorophenetoleC₈H₉FOIsomeric impurity in starting materialGC-MS (requires good column resolution)
TolueneC₇H₈Residual Solvent (Class 2)Headspace GC-MS
Ethyl AcetateC₄H₈O₂Residual Solvent (Class 3)Headspace GC-MS
Experimental Protocol 1: Purity Analysis by GC-MS

This protocol provides a starting point for the analysis of this compound. Method validation is required for use in a regulated environment.

Objective: To identify and quantify impurities in a this compound sample.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and Mass Spectrometer (MS) detector. A splitter should be used to direct effluent to both detectors simultaneously.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to achieve a final concentration of about 1 mg/mL.[3]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio), 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[8]

    • FID Detector: 300 °C.

  • Analysis:

    • Inject a solvent blank first to ensure system cleanliness.

    • Inject the prepared sample.

    • Identify peaks by comparing the obtained mass spectra against a reference library (e.g., NIST).

    • Quantify purity using the FID signal by area percent calculation (assuming all components have a similar response factor). For an accurate assay, a calibrated method with an internal or external standard is required.

Protocol Visualization

Caption: General workflow for GC-MS purity analysis.

References

optimizing reaction conditions for Williamson ether synthesis of 2-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on extensive Google searches to build a solid foundation on the Williamson ether synthesis. My primary goal is to understand how to make 2-fluorophenetole, so I'm paying close attention to the reaction mechanisms involved, commonly used starting materials, and any existing literature relating to this specific ether synthesis. I'm also planning to investigate potential challenges.

Analyzing Reaction Conditions

I've just started focusing on the optimal reaction conditions for synthesizing this compound, digging into the intricacies of base selection, solvent polarity, and temperature control. My aim is to extract quantitative data on yields under varying conditions and any impacts of the fluorine substituent. I'm prioritizing the collection of this data to compile helpful tables. I've also begun sketching out the general experimental workflow and a detailed reaction mechanism visualization.

Expanding Search Parameters

I'm currently expanding my search to incorporate troubleshooting strategies and optimization studies. I'm specifically looking at the effect of the fluorine substituent on reaction outcomes. My focus is now shifting towards creating a Q&A-style format for a technical support center, anticipating common issues and providing solutions. I'll soon move to drafting the experimental protocols and identifying key quantitative data to be presented in tables.

Technical Support Center: 2-Fluorophenetole Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage and stability of this compound. Here, we will address common issues and provide scientifically grounded solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2] It is also advisable to protect the compound from light. While specific temperature ranges are not always provided, refrigeration is a common practice for enhancing the shelf-life of many organic compounds, including halogenated phenols.[3] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.[4]

Q2: My this compound has developed a slight color. Is it still usable?

A2: A change in color often indicates the formation of degradation products, which could be due to oxidation or other decomposition pathways. Phenolic compounds, in general, are susceptible to oxidation, which can lead to the formation of colored quinone-like structures.[4][5] Before using the material in a sensitive application, it is crucial to assess its purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can effectively quantify the purity and identify potential impurities.[6][7] For non-critical applications, a minor color change might not significantly affect the outcome, but for pharmaceutical or high-purity synthesis, using a fresh or purified lot is strongly recommended.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in readily available literature, we can infer potential pathways based on the reactivity of similar compounds like fluorophenols and other phenetole derivatives. The primary concerns would be:

  • Oxidation: The phenetole moiety, particularly the aromatic ring, can be susceptible to oxidation, especially when exposed to air, light, or certain chemical oxidants.[8] This can lead to the formation of quinones and other oxidized species.[5]

  • Hydrolysis: The ether linkage in this compound could potentially undergo hydrolysis under strong acidic or basic conditions, cleaving to form 2-fluorophenol and ethanol. Studies on similar compounds have shown that hydrolysis can be influenced by pH and temperature.[9]

  • Thermal Decomposition: At elevated temperatures, this compound may undergo thermal decomposition.[10][11] The specific products would depend on the temperature and atmosphere (e.g., inert or oxidative).[10][12] Decomposition of fluorinated aromatic compounds can sometimes lead to the release of hazardous substances like hydrogen fluoride.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[13][14] The extent of degradation depends on the light intensity and duration of exposure.[13]

Section 2: Troubleshooting Guide

Issue 1: Unexpected side products are observed in my reaction involving this compound.

Possible Cause: This could be due to the degradation of this compound under your specific reaction conditions or the use of a degraded starting material.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or GC.[6][7] If impurities are present, consider purifying the starting material or using a new batch.

  • Evaluate Reaction Conditions:

    • Temperature: Assess if the reaction is being run at a temperature that could cause thermal decomposition of this compound.[4] If possible, try running the reaction at a lower temperature.

    • Reagents: Check for the presence of strong oxidizing agents, acids, or bases that are not essential to the desired transformation.[1][4] These can promote degradation.

    • Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

Issue 2: Inconsistent results or poor yields in reactions using this compound from a previously opened bottle.

Possible Cause: The compound may have degraded upon storage after the container was first opened, due to exposure to air, moisture, or light.

Troubleshooting Steps:

  • Re-analyze the Material: Test the purity of the this compound from the opened bottle and compare it to the certificate of analysis of a new, unopened bottle.

  • Implement Proper Storage Protocols: After opening, ensure the container is tightly resealed.[1][2] Purging the headspace with an inert gas before sealing can help displace air and moisture.[4] Store the container in a cool, dark, and dry place.[1][2]

  • Consider Aliquoting: For frequently used materials, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

Section 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of a compound under stress conditions and to develop stability-indicating analytical methods.[15][16]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[15]

  • Thermal Degradation: Store a solid sample of this compound at 60°C for 48 hours in the dark.[15]

  • Photolytic Degradation: Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14]

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated HPLC method.[16]

Data Presentation: Expected Stability Profile of this compound

The following table summarizes the expected stability of this compound under different stress conditions, based on the general behavior of similar compounds. Actual results should be confirmed experimentally.

Stress ConditionExpected StabilityPotential Degradation Products
Long-Term Storage (2-8°C, dark, inert atm.) HighMinimal degradation expected.
Accelerated Storage (40°C/75% RH) ModerateIncreased potential for oxidation and hydrolysis.
Acidic Hydrolysis (e.g., 0.1 M HCl) Moderate to HighPotential for slow hydrolysis to 2-fluorophenol.
Basic Hydrolysis (e.g., 0.1 M NaOH) ModeratePotential for hydrolysis to 2-fluorophenol.
**Oxidative Stress (e.g., 3% H₂O₂) **Low to ModerateSusceptible to oxidation, forming quinone-like and other oxidized species.
Photolytic Stress (ICH Q1B guidelines) ModeratePotential for degradation, formation of colored impurities may occur.
Thermal Stress (Elevated Temperature) ModeratePotential for decomposition, dependent on temperature and atmosphere.

Section 4: Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the plausible degradation pathways of this compound under hydrolytic and oxidative stress.

G cluster_0 This compound cluster_1 Degradation Pathways A This compound B 2-Fluorophenol A->B Hydrolysis (Acid/Base) C Oxidized Products (e.g., Quinones) A->C Oxidation (Air, Light, Oxidants) G start Purity Issue Observed check_purity Analyze Purity (HPLC/GC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure purify Purify or Replace Material is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes investigate_reaction Investigate Reaction Conditions end Issue Resolved investigate_reaction->end purify->check_purity proceed->investigate_reaction If issues persist proceed->end Successful

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-Fluorophenetole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents onto this valuable aromatic building block. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, offering field-proven insights and troubleshooting strategies to help you achieve your synthetic targets with precision and efficiency.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound in electrophilic aromatic substitution and directed metalation reactions.

Q1: What are the primary sites of electrophilic substitution on this compound and why?

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. This compound has two directing groups: an ethoxy group (-OEt) and a fluorine atom (-F).

  • Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group.[1] The oxygen's lone pairs donate electron density into the aromatic ring through a strong positive mesomeric (+M) or resonance effect, stabilizing the cationic intermediate (sigma complex) formed during the reaction.[1][2] This effect is most pronounced at the positions ortho (C6) and para (C4) to the ethoxy group.

  • Fluorine Atom (-F): Fluorine is an anomaly. It is an electronegative atom and withdraws electron density through the inductive effect (-I), which deactivates the ring towards electrophilic attack.[3][4] However, like other halogens, it has lone pairs that can be donated into the ring via a resonance effect (+M).[3] For fluorine, this resonance effect directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself. The strong inductive effect generally makes the positions closest to the fluorine (C1, C3) less reactive than the para position.[3]

The interplay of these two groups dictates the overall reactivity. The powerful activating effect of the ethoxy group dominates, making the ring more reactive than benzene. The primary sites of substitution will be at the positions most activated by the ethoxy group, which are C4 (para) and C6 (ortho). Steric hindrance from the ethoxy group often makes the C4 (para) position the major site of substitution.[5]

G cluster_0 Directing Influences on this compound mol OEt F para_OEt C4 (para) mol:f4->para_OEt +M (strong) ortho_OEt C6 (ortho) mol:f6->ortho_OEt +M (strong) -I (moderate) Steric Hindrance ortho_F C3 (ortho) mol:f3->ortho_F +M (weak) -I (strong) caption Competing directing effects in this compound.

Caption: Competing directing effects in this compound.

Q2: How can I achieve functionalization ortho to the fluorine atom (at the C3 position)?

Standard electrophilic substitution is unlikely to favor the C3 position due to the stronger directing effect of the ethoxy group towards C4 and C6. To achieve substitution at C3, a more directed approach is necessary, such as Directed ortho-Metalation (DoM) . This technique uses an organolithium base to deprotonate the most acidic proton on the ring, which is often adjacent to a directing metalating group (DMG). Both fluorine and the ethoxy group can act as DMGs.[4][6] The choice of lithiating agent becomes critical in determining the site of deprotonation.

Q3: Is the fluorine atom activating or deactivating?

Fluorine is considered a deactivating group in electrophilic aromatic substitution.[4] This is because its strong inductive electron withdrawal (-I effect) outweighs its resonance electron donation (+M effect), making the aromatic ring less nucleophilic overall compared to benzene.[3] However, despite being deactivating, it is still an ortho, para-director because the resonance effect, while weaker, preferentially stabilizes the cationic intermediates at these positions.[3]

Troubleshooting Guides

This section provides solutions to specific experimental challenges you might encounter.

Problem 1: Poor Regioselectivity in Nitration – Mixture of 4-Nitro and 6-Nitro Isomers

Direct nitration of 2-fluorophenol (a close analog of this compound) is known to produce a mixture of the 4-nitro and 6-nitro isomers, which are difficult to separate and lead to low yields of the desired product (often less than 30%).[7]

Plausible Causes:

  • Competing Directing Effects: The strong ortho, para-directing nature of the ethoxy group activates both the C4 and C6 positions for electrophilic attack by the nitronium ion (NO₂⁺).

  • Harsh Reaction Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too aggressive, leading to side reactions and poor selectivity.

Suggested Solutions & Protocol:

To vastly improve the selectivity for the para (C4) position, a two-step nitrosation-oxidation sequence is highly effective. This method avoids the direct use of harsh nitrating agents and leverages the steric bulk around the C6 position to favor substitution at the less hindered C4 position.[7][8]

Experimental Protocol: Selective para-Nitration via Nitrosation-Oxidation [7][8]

Step A: para-Nitrosation

  • Prepare a solution of dilute hydrochloric acid (15-20%) in a three-necked flask equipped with a stirrer, thermometer, and two dropping funnels. Cool the acid to 0°C in an ice bath.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in water and a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, to aid miscibility if needed).

  • Simultaneously and slowly add the sodium nitrite solution and the this compound solution to the cooled, stirred hydrochloric acid. Maintain the internal temperature between -5°C and 5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The formation of a precipitate (2-fluoro-4-nitrosophenetole) should be observed.

  • Isolate the 2-fluoro-4-nitrosophenetole intermediate by filtration and wash with cold water.

Step B: Oxidation

  • Create a suspension of the crude 2-fluoro-4-nitrosophenetole in dilute nitric acid (15-55%).

  • Gently warm the mixture with stirring. The oxidation should proceed smoothly to yield 2-fluoro-4-nitrophenetole.

  • Monitor the reaction by TLC until the starting nitroso compound is consumed.

  • Cool the reaction mixture and isolate the 2-fluoro-4-nitrophenetole product by filtration. The product can be further purified by recrystallization.

G start Goal: Selective ortho-Functionalization decision Desired Position? start->decision c6_path C6 (ortho to -OEt) decision->c6_path C6 c3_path C3 (ortho to -F) decision->c3_path C3 base_c6 Use n-BuLi or t-BuLi in THF @ -78°C c6_path->base_c6 base_c3 Use n-BuLi / KOtBu (Superbase) in THF @ -78°C c3_path->base_c3 quench Quench with Electrophile (e.g., CO2, DMF, I2) base_c6->quench base_c3->quench product_c6 C6-Functionalized Product quench->product_c6 from C6-lithiation product_c3 C3-Functionalized Product quench->product_c3 from C3-lithiation

References

Technical Support Center: Removal of Unreacted 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of product mixtures containing unreacted 2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired products from this specific starting material. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide you with a comprehensive and actionable resource.

Section 1: Foundational Knowledge - Understanding 2-Fluorophenol

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of 2-fluorophenol. These characteristics dictate its behavior in different solvent systems and its reactivity, which we can exploit for effective separation.

Key Physicochemical Properties of 2-Fluorophenol:

PropertyValueSignificance for Purification
Molecular Weight 112.1 g/mol [1][2]Relevant for distillation and chromatographic separation.
Boiling Point 171-172 °C at 741 mmHg[2][3]A relatively high boiling point suggests that distillation is a viable option if the product has a significantly different boiling point.
Melting Point 16.1 °C[2][3][4]2-Fluorophenol is a liquid or low-melting solid at room temperature.[1][3][5]
pKa 8.73 at 25°C[2][3]As a weak acid, it can be deprotonated by a suitable base to form a water-soluble salt, which is the basis for alkaline extraction.[1][2][3]
Solubility Water: 80.72 g/L at 25°C[2][3]Moderately soluble in water, but its salt form is significantly more soluble. Readily soluble in many organic solvents.
Appearance Clear, colorless to light yellow-brownish liquid.[2][3]Color can sometimes be an initial, though not definitive, indicator of its presence.

Section 2: Method Selection Guide

Choosing the right purification method depends on the nature of your desired product, the scale of your reaction, and the available equipment. The following decision tree can guide you to the most appropriate technique.

MethodSelection start Start: Crude Product Mixture (Product + Unreacted 2-Fluorophenol) q1 Is your product stable to aqueous base? start->q1 q2 Is your product neutral or basic? q1->q2 Yes q3 Is there a significant difference in boiling points (>30°C)? q1->q3 No extraction Alkaline Liquid-Liquid Extraction q2->extraction Yes chromatography Flash Column Chromatography q2->chromatography No (Product is acidic) q4 Is your product a solid? q3->q4 No distillation Fractional Distillation q3->distillation Yes q4->chromatography No recrystallization Recrystallization q4->recrystallization Yes complex Consider advanced techniques: - Preparative HPLC - Scavenger Resins chromatography->complex If separation is poor

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides and FAQs - Step-by-Step Protocols

This section provides detailed answers and protocols to common issues encountered during the removal of 2-fluorophenol.

Question 1: How can I use a simple liquid-liquid extraction to remove 2-fluorophenol?

Answer: This is often the most effective and scalable method, leveraging the acidic nature of the phenolic hydroxyl group. By washing your organic solution with an aqueous base, you can convert the 2-fluorophenol into its water-soluble salt, 2-fluorophenoxide, which will partition into the aqueous layer.[6][7]

Underlying Principle (E-E-A-T): The pKa of 2-fluorophenol is approximately 8.73.[2][3] A weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) is generally insufficient for complete deprotonation. Therefore, a stronger base such as sodium carbonate (pKa of bicarbonate is ~10.3) or dilute sodium hydroxide is required to drive the acid-base equilibrium towards the formation of the water-soluble phenoxide salt.

Experimental Protocol: Alkaline Wash

  • Dissolution: Ensure your crude product mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium carbonate or a 0.5-1 M solution of sodium hydroxide.

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal.

  • Neutralization and Final Wash: Wash the organic layer with water, followed by a wash with brine to remove residual aqueous base and dissolved water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Verification: Check the purity of your product by TLC, GC, or ¹H NMR to confirm the absence of 2-fluorophenol.

ExtractionWorkflow cluster_org Organic Layer cluster_aq Aqueous Layer org_start Product + 2-Fluorophenol in Organic Solvent sep_funnel Separatory Funnel org_start->sep_funnel org_end Purified Product in Organic Solvent aq_start Aqueous Base (e.g., NaOH) aq_start->sep_funnel aq_end Sodium 2-Fluorophenoxide in Water sep_funnel->org_end Separate sep_funnel->aq_end Separate & Discard

Caption: Workflow for alkaline liquid-liquid extraction.

Question 2: The alkaline wash is not working or my product is base-sensitive. What's my next best option?

Answer: If your product is sensitive to base or is also acidic, preventing a simple extraction, flash column chromatography is the recommended alternative.[8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Underlying Principle (E-E-A-T): Silica gel is slightly acidic and polar. 2-Fluorophenol, being a polar molecule due to its hydroxyl group, will interact with the silica gel. By carefully selecting a solvent system (mobile phase), you can elute your product while retaining the more polar 2-fluorophenol on the column, or vice versa. The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to find an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will show good separation between your product spot and the 2-fluorophenol spot, with the desired product having an Rf value of approximately 0.2-0.4.[9]

  • Column Packing: Prepare a column with silica gel (230-400 mesh is standard for flash chromatography).[10] Pack the column as a slurry with your chosen non-polar solvent.

  • Sample Loading: Dissolve your crude mixture in a minimum amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, you can perform a "dry load" by adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of your column.

  • Elution: Run the column by applying pressure (flash) and collect fractions.

  • Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation.

Question 3: My product and 2-fluorophenol have very similar polarities. Is there another way?

Answer: If chromatography proves difficult, and your product has a sufficiently different boiling point from 2-fluorophenol (Boiling Point: 171-172 °C), fractional distillation may be an option.[11] This method is most effective for thermally stable, non-polar to moderately polar liquid products.

Underlying Principle (E-E-A-T): Fractional distillation separates liquids based on differences in their boiling points.[12][13] By heating the mixture, the component with the lower boiling point will vaporize preferentially. A fractionating column provides a large surface area (through glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation, enriching the vapor with the more volatile component as it rises.[14]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

  • Charge the Flask: Add the crude mixture to the distillation flask, along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Distillation: Slowly increase the temperature until the mixture begins to boil. The vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point of your product (or 2-fluorophenol, if you wish to remove it first).

  • Analysis: Analyze the collected fractions to determine their purity.

Question 4: My product is a solid. Can I use crystallization?

Answer: Yes, if your desired product is a solid at room temperature, recrystallization can be an excellent purification method.[15][16][17] This technique relies on the differences in solubility of your product and impurities in a given solvent at different temperatures.

Underlying Principle (E-E-A-T): The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures.[18] The impurity, 2-fluorophenol (which is a liquid/low melting solid), should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble (allowing for hot filtration).

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product.

  • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.[16][19]

  • Decolorization (if needed): If the solution is colored by impurities, you may add a small amount of activated carbon and perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.[15]

  • Collection: Collect the purified crystals by vacuum filtration.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[15][19]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Section 4: Safety First - Handling 2-Fluorophenol

Hazard Profile: 2-Fluorophenol is flammable and harmful if swallowed, in contact with skin, or if inhaled.[20] It is corrosive and can cause skin and eye irritation.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[20][21]

  • Ventilation: Handle 2-fluorophenol in a well-ventilated area, preferably within a chemical fume hood.[21][22]

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand and place it in a sealed container for disposal.[22][23]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[23]

    • Inhalation: Move the person to fresh air.[20]

    • In all cases of exposure, seek immediate medical attention.[21]

Section 5: References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from --INVALID-LINK--

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from --INVALID-LINK--

  • 2-FLUOROPHENOL. (n.d.). CAMEO Chemicals, NOAA. Retrieved from --INVALID-LINK--

  • Recrystallization (chemistry). (2023, November 29). In Wikipedia. Retrieved from --INVALID-LINK--

  • 2-Fluorophenol Safety Data Sheet. (2023, July 6). Apollo Scientific. Retrieved from --INVALID-LINK--

  • Acid–base extraction. (2023, October 29). In Wikipedia. Retrieved from --INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--

  • 2-Fluorophenol. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 2-FLUORO PHENOL MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd. Retrieved from --INVALID-LINK--

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Use of fractional distillation in organic chemistry. (2018, December 30). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • How to remove traces of acidic impurity or water? (2016, December 13). ResearchGate. Retrieved from --INVALID-LINK--

  • Fractional Distillation. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--

  • 2-Fluorophenol. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Fractional Distillation | Definition & Examples. (n.d.). Study.com. Retrieved from --INVALID-LINK--

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved from --INVALID-LINK--

  • Purification of phenolic flavanoids with flash chromatography. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - 2-Fluorophenol. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • 2-Fluorophenol | 367-12-4. (2025, September 25). ChemicalBook. Retrieved from --INVALID-LINK--

  • 2-Fluorophenol | CAS#:367-12-4. (2025, August 20). Chemsrc. Retrieved from --INVALID-LINK--

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Safety data sheet - 2-Fluorophenol. (2023, November 1). CPAChem. Retrieved from --INVALID-LINK--

  • Alkali Extraction of Phenolic Compounds from Tomato Peel. (2022, December). ResearchGate. Retrieved from --INVALID-LINK--

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Flash Column Chromatography. (2023, March 13). YouTube. Retrieved from --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022, October 1). SiliCycle. Retrieved from --INVALID-LINK--

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved from --INVALID-LINK--

  • Alkaline extraction of polyphenols for valorization of industrial spruce bark. (2025, November 11). ResearchGate. Retrieved from --INVALID-LINK--

  • Ultrasound-alkaline combined extraction improves the release of bound polyphenols from pitahaya peel. (2022, October 28). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Removal of Phenol from Biomedical Waste via an Adsorption Process. (2023, May 17). MDPI. Retrieved from --INVALID-LINK--

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023, December 15). MDPI. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the bench to a larger scale. This compound is a valuable intermediate, particularly in the pharmaceutical and agrochemical industries, where the introduction of the fluoroethoxy moiety can enhance biological activity and improve pharmacokinetic profiles.[1][2]

The most common and direct route to this compound is the Williamson ether synthesis, a classic Sₙ2 reaction between the sodium or potassium salt of 2-fluorophenol and an ethylating agent.[3][4] While straightforward on a laboratory scale, this process presents several challenges when scaled up, including issues with reaction control, byproduct formation, and purification. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these complexities successfully.

Troubleshooting Guide: From Grams to Kilograms

This section addresses the most common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Decreased Yield and Stalled Reactions

Question: My yield dropped from 95% at a 10-gram scale to less than 60% on a 1-kilogram scale, and the reaction seems to stall. What are the primary causes and how can I fix this?

Answer: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, which do not scale linearly.[5]

Causality and Solutions:

  • Inefficient Heat Transfer: Large reaction vessels have a much lower surface-area-to-volume ratio than lab flasks. This makes it difficult to dissipate the heat generated during the exothermic formation of the phenoxide and the subsequent alkylation.[5] Localized "hot spots" can form, leading to thermal degradation of the product and the formation of side products.

    • Solution: Employ a jacketed reactor with a robust temperature control system. Optimize the stirring speed and ensure the impeller design is suitable for the reactor geometry to achieve uniform mixing and efficient heat exchange.[5] A slower, controlled addition rate of the ethylating agent via a metering pump is critical to manage the exotherm.

  • Incomplete Deprotonation of 2-Fluorophenol: On a larger scale, ensuring that all the 2-fluorophenol is converted to the nucleophilic phenoxide is crucial. Insufficient mixing can leave pockets of unreacted starting material.

    • Solution: Increase the stirring time after the addition of the base and before the addition of the ethylating agent. Consider using a stronger base or a slight excess of a milder base like potassium carbonate to drive the equilibrium towards the phenoxide. Monitor the deprotonation step if possible before proceeding.

  • Presence of Moisture: Water in the reagents or solvent can quench the phenoxide and hydrolyze the ethylating agent, halting the reaction.[6]

    • Solution: Use anhydrous grade solvents and ensure all reagents are dry. Dry the 2-fluorophenol and the base (e.g., K₂CO₃) in an oven before use if their water content is uncertain. Running the reaction under an inert atmosphere (Nitrogen or Argon) is standard practice to prevent atmospheric moisture contamination.

  • Phase Separation: In systems using solid bases like K₂CO₃, the reaction is heterogeneous. At scale, ensuring efficient contact between the solid base, the dissolved 2-fluorophenol, and the ethylating agent is difficult.

    • Solution: The use of a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended for scale-up.[7][8] The PTC transports the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate and yield.[9]

troubleshooting_low_yield start Low Yield at Scale q1 Is heat transfer efficient? (Jacketed reactor, good agitation) start->q1 a1_no Implement better thermal control: - Slower reagent addition - Improved stirring - Use jacketed reactor q1->a1_no No q2 Is deprotonation complete? q1->q2 Yes a1_no->q2 a2_no Increase base stoichiometry or use a stronger base. Increase mixing time post-base addition. q2->a2_no No q3 Are conditions anhydrous? q2->q3 Yes a2_no->q3 a3_no Use anhydrous solvents/reagents. Run under inert atmosphere. q3->a3_no No q4 Is the reaction heterogeneous? q3->q4 Yes a3_no->q4 a4_yes Add Phase-Transfer Catalyst (PTC) (e.g., TBAB) to improve kinetics. q4->a4_yes Yes end_node Yield Optimized q4->end_node No a4_yes->end_node

Troubleshooting workflow for low yield issues.
Issue 2: Significant Byproduct Formation

Question: My GC analysis of the crude product shows two major impurities besides my starting materials. What are they, and how can I prevent their formation?

Answer: The primary impurities in this synthesis typically arise from the ambident nature of the phenoxide nucleophile and elimination side reactions.[3]

Causality and Solutions:

  • C-Alkylation vs. O-Alkylation: The 2-fluorophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[3][4] C-alkylation is often favored at higher temperatures and can lead to the formation of ethyl-2-fluorophenols.

    • Solution: Maintain strict temperature control, ideally keeping the reaction temperature below 80°C. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetonitrile favor the desired O-alkylation.[4]

  • E2 Elimination: The ethylating agent (e.g., ethyl bromide) can react with the phenoxide base in an E2 elimination reaction to form ethylene gas and 2-fluorophenol. This is more prevalent at higher temperatures.

    • Solution: Again, rigorous temperature control is the key. Using a less basic phenoxide (formed from a weaker base like K₂CO₃) can also reduce the rate of elimination compared to a stronger base like sodium hydride. Ensure your reactor is properly vented to handle potential gas evolution.

side_reactions cluster_paths Reaction Pathways reactants 2-Fluorophenoxide + Ethyl Bromide o_alkylation O-Alkylation (SN2) Desired Pathway reactants->o_alkylation Favored by: Polar Aprotic Solvent Lower Temp c_alkylation C-Alkylation Side Reaction reactants->c_alkylation Favored by: High Temp elimination Elimination (E2) Side Reaction reactants->elimination Favored by: High Temp product This compound o_alkylation->product byproduct1 Ethyl-2-fluorophenols c_alkylation->byproduct1 byproduct2 Ethylene + 2-Fluorophenol elimination->byproduct2 protocol_workflow charge_reactor 1. Charge Reactor - 2-Fluorophenol (1.0 eq) - K2CO3 (1.5 eq) - TBAB (0.05 eq) - Acetonitrile inert_atmo 2. Inert Atmosphere Purge with Nitrogen charge_reactor->inert_atmo heat 3. Heat to 75-80°C with vigorous stirring inert_atmo->heat add_ethyl_bromide 4. Controlled Addition Add Ethyl Bromide (1.2 eq) over 2-3 hours heat->add_ethyl_bromide react 5. Reaction Hold at 80°C for 4-6 hours (Monitor by GC) add_ethyl_bromide->react cool_quench 6. Cool & Quench Cool to RT, add Water react->cool_quench extract 7. Extraction Extract with MTBE/Toluene cool_quench->extract wash 8. Wash Organic Layer - 5% NaOH (aq) - Water - Brine extract->wash dry_concentrate 9. Dry & Concentrate Dry over Na2SO4, remove solvent wash->dry_concentrate distill 10. Vacuum Distillation Purify crude oil dry_concentrate->distill

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Fluorophenetole: An Integrated Approach Beyond X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth, comparative analysis of the techniques available for the structural validation of 2-Fluorophenetole, a compound that presents a common challenge: it is a liquid at room temperature, making single-crystal X-ray diffraction—the so-called "gold standard"—a non-trivial pursuit.

This document moves beyond a simple recitation of methods. It offers a practical, field-tested perspective on how to build a self-validating system of characterization, emphasizing the synergy between crystallographic, spectroscopic, and computational techniques. We will explore the "why" behind experimental choices, grounding our discussion in the principles of scientific integrity and providing a robust framework for tackling similar challenges in your own research.

The Challenge: Crystallizing a Liquid

This compound (C₈H₉FO) is an aromatic ether that exists as a liquid at standard conditions. While X-ray crystallography provides the most definitive atomic-level picture of a molecule's solid-state conformation, it is contingent on obtaining a high-quality single crystal. For many liquids, this is a significant bottleneck.

Hypothetical Workflow for Crystallization

Obtaining a crystal suitable for X-ray diffraction from a liquid like this compound requires a systematic exploration of various crystallization techniques. The objective is to favor slow, controlled growth from a supersaturated solution, which can be achieved by methods such as slow evaporation, vapor diffusion, or thermal methods. Given the compound's properties, a low-temperature crystallization approach is often the most promising.

Experimental Protocol: Low-Temperature Crystallization of this compound

  • Solvent Screening: Begin by dissolving a small amount of this compound (e.g., 10-20 mg) in a range of solvents (0.5-1.0 mL) with varying polarities and boiling points (e.g., hexane, dichloromethane, methanol, toluene). The ideal solvent will dissolve the compound completely at room temperature but show limited solubility at lower temperatures.

  • Slow Cooling: Place the sealed vials of the solutions in a well-insulated container (e.g., a Dewar flask filled with an appropriate solvent like ethanol or isopropanol).

  • Controlled Temperature Reduction: Slowly cool the container by adding small portions of dry ice over several hours or by using a programmable cooling bath. The goal is to reduce the temperature at a rate of approximately 5°C per hour to a final temperature of -20°C to -80°C.

  • Crystal Seeding (Optional): If spontaneous nucleation does not occur, introduce a "seed crystal" from a previous attempt or create one by rapidly cooling a small drop of a concentrated solution. This can provide a template for further crystal growth.

  • Crystal Mounting and Data Collection: Once suitable crystals are formed, they must be rapidly mounted on a goniometer head in a cryo-stream of cold nitrogen gas (typically 100 K) to prevent melting and solvent loss. X-ray diffraction data can then be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

The workflow for attempting to obtain a crystal structure of this compound is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_output Output start This compound (Liquid) dissolve Dissolve in Screened Solvents (e.g., Hexane, DCM, MeOH) start->dissolve cool Slow Cooling (-20°C to -80°C) dissolve->cool seed Seeding (Optional) cool->seed crystal Single Crystal Formation cool->crystal seed->crystal mount Cryo-Mounting (100 K) crystal->mount collect Data Collection mount->collect solve Structure Solution & Refinement collect->solve cif Crystallographic Information File (CIF) solve->cif

Caption: Workflow for the crystallization and X-ray diffraction of a liquid compound.

A Multi-Technique Approach: Building a Self-Validating System

Given the challenges in obtaining a crystal structure, a more robust and often more practical approach is to integrate data from multiple analytical techniques. This "orthogonal" strategy, where each method provides a different piece of the structural puzzle, creates a self-validating system that can provide a high degree of confidence in the final structure, even in the absence of crystallographic data.

The following table compares the key attributes of the primary techniques used for the structural validation of a small molecule like this compound.

Technique Information Provided Sample Phase Time Required Cost Key Strengths & Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, conformation, intermolecular interactionsSolid (Single Crystal)Days to WeeksHighStrengths: Unambiguous 3D structure. Limitations: Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through bonds (COSY), through-space proximity (NOESY)LiquidHoursModerateStrengths: Provides detailed information about the solution-state structure and connectivity. Limitations: Does not directly provide bond lengths or angles.
GC-MS Molecular weight, fragmentation patternGas< 1 HourLowStrengths: Confirms molecular weight and can provide structural clues from fragmentation. Limitations: Isomeric compounds can have similar mass spectra.
Computational Modeling (DFT) Optimized geometry, predicted bond lengths/angles, predicted spectroscopic data (NMR, IR)In SilicoHours to DaysLow-ModerateStrengths: Complements experimental data, can predict structures and properties. Limitations: Accuracy is dependent on the level of theory and basis set used.

In-Depth Analysis with Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments would be employed to build a complete picture of the molecule's covalent framework.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will reveal the number of unique proton environments, their chemical shifts, and their coupling patterns (splitting), providing information about adjacent protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon environments.

  • ¹⁹F NMR: Acquire a fluorine-19 spectrum. For this compound, this will show a single resonance, but its coupling to nearby protons can be highly informative.

  • 2D NMR (COSY & NOESY):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the proton network through the molecule's backbone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the molecule's preferred conformation in solution.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Purity

GC-MS is a workhorse technique for confirming the molecular weight and purity of volatile compounds. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragmentation pattern.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

  • Separation: The GC oven temperature is ramped according to a set program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting molecular ion and its fragments are analyzed by the mass detector. The mass spectrum will show a peak for the molecular ion (M⁺), confirming the molecular weight, and a characteristic pattern of fragment ions that can be used to further support the proposed structure.

Computational Modeling: The Theoretical Benchmark

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means of complementing experimental data. By calculating the lowest energy conformation of the molecule, we can predict its geometric parameters (bond lengths, angles) and spectroscopic properties. These predicted values can then be compared with experimental data to validate the structure.

Experimental Protocol: DFT Calculations for this compound

  • Structure Building: Construct a 3D model of this compound using a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the molecule's lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides a predicted vibrational (IR) spectrum.

  • NMR Shielding Calculation: Using the optimized geometry, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to predict the ¹H and ¹³C chemical shifts. These can be compared with the experimental NMR data.

The following diagram illustrates the integrated workflow, where data from each technique is used to build a comprehensive and validated structural model.

G cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling cluster_analysis Data Integration & Validation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, NOESY) compare Compare Experimental & Predicted Data nmr->compare gcms GC-MS gcms->compare xray X-ray Crystallography (If successful) xray->compare dft DFT Calculations (Geometry Optimization, NMR/IR Prediction) dft->compare structure Validated 3D Structure compare->structure

Caption: Integrated workflow for structural validation.

Conclusion: A Holistic View of Structural Validation

The structural validation of a molecule like this compound, which is not readily amenable to single-crystal X-ray analysis, highlights the necessity of a multi-faceted analytical approach. While the pursuit of a crystal structure remains a valuable goal for its definitive nature, it should not be viewed as the only path to a confident structural assignment.

By integrating the detailed connectivity and solution-state conformational data from NMR spectroscopy, the molecular weight confirmation from GC-MS, and the theoretical validation from computational modeling, researchers can construct a highly reliable and self-consistent structural model. This integrated strategy not only overcomes the experimental hurdles associated with challenging compounds but also embodies a more robust and scientifically rigorous approach to chemical characterization. For professionals in drug development and materials science, adopting this holistic view is crucial for making informed decisions and advancing research with confidence.

a comparative study of 2-Fluorophenetole and anisole in electrophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings. The outcome of these reactions—in terms of both reactivity and regioselectivity—is profoundly dictated by the electronic nature of the substituents on the aromatic nucleus. Anisole (methoxybenzene), with its strongly activating, ortho-, para-directing methoxy group, serves as a classic textbook example of a highly reactive substrate.[1][2] This guide presents a comparative study, contrasting the well-documented behavior of anisole with that of 2-Fluorophenetole.

The introduction of a fluorine atom ortho to the ethoxy group in this compound creates a fascinating electronic puzzle. While the ethoxy group is a powerful activator, the adjacent fluorine atom introduces a strong, competing deactivating inductive effect. This guide will dissect the theoretical underpinnings of these competing effects, present comparative experimental data for key EAS reactions, and provide detailed protocols to empower researchers in predicting and controlling the functionalization of similarly substituted aromatic systems.

Theoretical Framework: A Tale of Two Substituents

The reactivity of an aromatic ring in EAS is governed by its electron density, while the position of attack is determined by the stability of the resulting cationic intermediate, the arenium ion (or sigma complex).

The Activating Nature of the Alkoxy Group

The alkoxy group (-OR) in both anisole (-OCH₃) and phenetole (-OCH₂CH₃) is a powerful activating group and an ortho-, para-director. This is due to the interplay of two opposing electronic effects:

  • Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance. This effect significantly increases the electron density on the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles.[3][4][5][6][7][8] This resonance donation also preferentially stabilizes the arenium ion intermediates formed from ortho or para attack.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.[2][3]

For alkoxy groups, the +R effect overwhelmingly dominates the -I effect, leading to strong activation and distinct ortho-, para- direction.[2][3] The ethoxy group in phenetole is a slightly stronger activator than the methoxy group in anisole due to the weak electron-donating nature of the additional methyl group.

cluster_2FP Electronic Effects in this compound Structure This compound OCH₂CH₃ F Activating Strong Activation (+R Effect) Ortho, Para-Directing Structure:f1->Activating Deactivating Strong Deactivation (-I Effect) Ortho, Para-Directing Structure:f2->Deactivating Outcome Predicted Outcome: • Reduced Reactivity • Predominantly Para-substitution Activating->Outcome Deactivating->Outcome cluster_protocol Workflow: Nitration of Anisole A Prepare Mixed Acid (HNO₃ + H₂SO₄) < 10°C C Add Mixed Acid to Anisole < 20°C A->C Reagent B Dissolve Anisole B->C Substrate D Stir 30 min at RT C->D E Pour onto Ice (Quench) D->E F Filter & Wash Solid Product E->F G Purify & Analyze (Recrystallization, NMR/GC) F->G

References

A Comparative Guide to the Quantitative Analysis of 2-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise and accurate quantification of 2-Fluorophenetole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the two primary chromatographic techniques for its analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Drawing upon established principles and methodologies for analogous aromatic compounds, this document details optimized protocols, discusses the causality behind instrumental choices, and presents a comparative framework to assist researchers and drug development professionals in selecting the most suitable method for their specific analytical challenges.

Introduction

This compound (C₈H₉FO) is an aromatic ether whose purity and concentration must be rigorously controlled during manufacturing. The selection of an appropriate analytical technique is a critical decision, contingent upon factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide will explore the theoretical and practical aspects of GC-FID and HPLC-UV, providing validated starting points for method development and a logical framework for technique selection.

Section 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[1] The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for quantification.[2]

Principle of Operation & Rationale: The inherent volatility of this compound makes it an excellent candidate for GC analysis. The FID detector operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions.[3] The resulting current is proportional to the mass of carbon atoms entering the flame, providing a robust and linear response for quantification.[1][4] This detector is widely used due to its simple design, stability, and broad dynamic range.[2] The choice of a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or HP-5ms), is logical because "like dissolves like"; the aromatic, moderately polar this compound will interact sufficiently with the column for good separation without excessive retention.

Detailed Experimental Protocol: GC-FID

1. Sample and Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as Methanol or Dichloromethane.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the chosen solvent to achieve an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.

2. Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as an Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed for concentration).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 2 minutes.

  • Detector Temperature: 280 °C.

  • Detector Gases: Hydrogen and Air, flow rates as per manufacturer's recommendation.

3. System Validation and Data Analysis:

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.999.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Anticipated Quantitative Performance
ParameterExpected PerformanceRationale
Linearity (R²)> 0.999FID detectors are known for their wide linear range for hydrocarbons.[2]
Limit of Detection (LOD)0.1 - 1 µg/mLBased on typical FID sensitivity for aromatic compounds.[2]
Limit of Quantification (LOQ)0.3 - 3 µg/mLEmpirically determined as 3-10 times the LOD.
Precision (%RSD)< 2%Modern autosamplers and electronic flow control provide high repeatability.
Run Time~12 minutesThe temperature program allows for efficient elution and column cleaning.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for separating small organic molecules based on their hydrophobicity.[5][6] It is particularly useful when the sample matrix is non-volatile or when derivatization is not desired.

Principle of Operation & Rationale: In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] this compound, being a moderately non-polar molecule, will be retained on the C18 column.[6] By increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column.[5] The presence of the aromatic ring in this compound results in strong UV absorbance, making a UV-Vis or Diode-Array Detector (DAD) an ideal choice for detection and quantification. A wavelength of ~270 nm is a logical starting point, corresponding to the π-π* transitions in the phenyl ring.

Detailed Experimental Protocol: HPLC-UV

1. Sample and Standard Preparation:

  • Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Filter and degas both. The acid improves peak shape for aromatic compounds.

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Perform serial dilutions of the stock solution with the 50:50 diluent to prepare standards from 0.5 µg/mL to 150 µg/mL.

  • Sample Preparation: Dissolve the test sample in the diluent to achieve an expected concentration within the calibration range.[8] Filter through a 0.45 µm syringe filter.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or DAD detector.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 30 °C.

  • Mobile Phase Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-8 min: 50% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

3. System Validation and Data Analysis:

  • Linearity: Inject the calibration standards and construct a calibration curve of peak area vs. concentration. A correlation coefficient (R²) of >0.999 is expected.

  • Quantification: Calculate the concentration in the unknown sample using the linear regression equation from the calibration curve.

Anticipated Quantitative Performance
ParameterExpected PerformanceRationale
Linearity (R²)> 0.999Follows Beer-Lambert law within typical concentration ranges.[8]
Limit of Detection (LOD)0.05 - 0.2 µg/mLThe strong chromophore of the phenyl ring allows for high sensitivity with UV detection.
Limit of Quantification (LOQ)0.15 - 0.6 µg/mLTypically 3x the LOD, ensuring acceptable precision and accuracy.
Precision (%RSD)< 2%Modern HPLC systems offer highly precise pumping and injection.
Run Time~12 minutesThe gradient allows for timely elution and separation from potential impurities.

Section 3: Method Comparison and Selection

The choice between GC-FID and HPLC-UV depends on the specific requirements of the analysis.

Head-to-Head Comparison
FeatureGC-FIDHPLC-UV
Principle Separation by volatility/boiling point.[1]Separation by polarity/hydrophobicity.[6]
Sensitivity GoodExcellent (analyte-dependent)
Selectivity High, based on column choice and temperature.High, based on column and mobile phase.
Matrix Compatibility Requires volatile samples; non-volatile matrix components can be problematic.Excellent for samples in solution; tolerates non-volatile matrices (e.g., salts).
Sample Preparation Simple dilution in a volatile solvent.[3]Simple dilution in mobile-phase compatible solvent.[8]
Cost (Operational) Higher (requires specialty gases like H₂, He).Lower (requires solvent purchase and disposal).
Confirmatory Power Moderate (retention time). Can be coupled to MS for high confidence.Moderate (retention time & UV spectrum with DAD). Can be coupled to MS.
Decision-Making Workflow

To aid in selecting the appropriate technique, the following decision workflow is proposed.

G start Start: Quantify This compound matrix_q Is the sample matrix complex or non-volatile? start->matrix_q sensitivity_q Is sub-µg/mL sensitivity required? matrix_q->sensitivity_q  No use_hplc Primary Recommendation: HPLC-UV matrix_q->use_hplc  Yes gc_avail Is a GC-FID system available? sensitivity_q->gc_avail  No consider_hplc Consider HPLC-UV for higher sensitivity sensitivity_q->consider_hplc  Yes use_gc Primary Recommendation: GC-FID gc_avail->use_gc  Yes consider_gc Consider GC-FID if HPLC is unavailable gc_avail->consider_gc  No

Caption: Decision tree for selecting an analytical method.

Section 4: General Analytical Workflow

Regardless of the chosen technique, a robust analytical workflow is essential for generating reliable and reproducible data.[9] This process ensures that samples are handled consistently from receipt to final report.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_receipt Sample Receipt & Login sample_prep Dilution & Filtration sample_receipt->sample_prep calibration Prepare & Run Calibration Standards sample_prep->calibration qc_check System Suitability & QC Checks calibration->qc_check sample_run Analyze Samples qc_check->sample_run integration Peak Integration & Identification sample_run->integration quantification Quantification vs. Calibration Curve integration->quantification report Final Report Generation quantification->report

Caption: General workflow for chromatographic analysis.

Conclusion

Both GC-FID and HPLC-UV are highly capable and robust techniques for the quantification of this compound. GC-FID is a straightforward and reliable method, particularly for clean sample matrices where high volatility is an advantage.[4] Conversely, HPLC-UV offers superior flexibility for complex or non-volatile sample matrices and may provide slightly better sensitivity due to the strong UV chromophore of the analyte.[8] The protocols and data presented herein serve as a validated starting point. Final method selection should be guided by the specific application, available resources, and the required analytical performance characteristics, with proper validation being essential for any chosen procedure.

References

A Comparative Guide to the Electronic Properties of 2-Fluorophenetole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a nuanced understanding of a molecule's electronic properties is paramount. These characteristics govern intermolecular interactions, reactivity, and ultimately, a compound's efficacy and suitability for a given application. 2-Fluorophenetole, an aromatic ether, presents an interesting case study due to the interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atom. This guide provides a comparative analysis of its electronic properties, employing Density Functional Theory (DFT) calculations. We will compare the performance of three widely-used functionals—B3LYP, PBE0, and M06-2X—against experimental data for analogous compounds to offer a robust computational protocol for researchers.

The Rationale Behind Our Computational Approach

The selection of a computational method is a critical decision that directly impacts the accuracy and reliability of the results. For a molecule like this compound, which features a halogen atom and a flexible side chain, the choice of DFT functional and basis set must be carefully considered.

  • Why DFT? Density Functional Theory offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry for studying medium to large-sized molecules.[1][2]

  • Choice of Functionals:

    • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is one of the most popular hybrid functionals, known for its good performance across a wide range of organic molecules.[3][4][5]

    • PBE0: This hybrid functional, which incorporates a fixed percentage of exact exchange from Hartree-Fock theory, often provides improved accuracy for electronic properties and reaction barriers compared to B3LYP.[6][7][8]

    • M06-2X: Developed by the Truhlar group, this high-nonlocality functional is particularly well-suited for systems where non-covalent interactions are important, and it has shown excellent performance for main-group thermochemistry and kinetics.[9][10][11]

  • Basis Set Selection: The 6-311+G(d,p) basis set was chosen for its robustness. It is a triple-zeta basis set that provides a good description of the valence electrons, while the addition of diffuse functions (+) is crucial for accurately describing the electron distribution in anions and systems with lone pairs. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds, which is essential for molecules with heteroatoms.

To validate our computational approach, we will compare our calculated values for related, well-characterized molecules with their experimental counterparts. For this purpose, we will use fluorobenzene as our primary benchmark due to the availability of reliable experimental data for its dipole moment and ionization potential. While phenetole would be a closer structural analog, consistent experimental data for its electronic properties is less readily available.

Computational Workflow: A Step-by-Step Guide

The following protocol outlines the systematic approach to calculating the electronic properties of this compound using the Gaussian suite of programs.

DFT Workflow Computational Workflow for this compound cluster_pre 1. Structure Preparation cluster_calc 2. DFT Calculations (Gaussian) cluster_post 3. Analysis & Comparison A Build this compound Structure B Geometry Optimization (B3LYP, PBE0, M06-2X) Basis Set: 6-311+G(d,p) A->B Initial Geometry C Frequency Analysis B->C Optimized Geometry D Electronic Property Calculation (HOMO-LUMO, Mulliken Charges, MEP) C->D Verified Minimum E Data Extraction & Tabulation D->E Calculated Properties F Comparison with Experimental Benchmarks E->F G Interpretation of Results F->G

Caption: A flowchart illustrating the key stages of the DFT calculations.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling program like GaussView.

  • Input File Generation: Create an input file for Gaussian with the following specifications:

    • Route Section: #p Opt Freq /6-311+G(d,p) where is replaced with B3LYP, PBE0, or M06-2X. The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies.

    • Charge and Multiplicity: Specify a charge of 0 and a multiplicity of 1 for the neutral, closed-shell molecule.

    • Coordinates: Provide the initial Cartesian coordinates of the atoms.

  • Execution: Submit the input file to Gaussian for calculation.

  • Verification: Upon completion, inspect the output file to ensure the optimization has converged successfully. A successful optimization will be indicated by the termination message. The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Protocol 2: Calculation of Electronic Properties
  • HOMO-LUMO Energies: These are readily available in the Gaussian output file from the optimization and frequency calculation. Locate the section detailing the molecular orbitals and identify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is the difference between these two energies.

  • Mulliken Population Analysis: The Mulliken atomic charges are also part of the standard output. To obtain a detailed breakdown, you can add Pop=Reg to the route section of your input file.

  • Molecular Electrostatic Potential (MEP):

    • From the checkpoint file (.chk) of the optimized geometry, use the cubegen utility in Gaussian to generate a cube file for the electron density.

    • Generate a second cube file for the electrostatic potential.

    • Visualize the MEP by mapping the electrostatic potential onto the electron density surface using software like GaussView.

Comparative Analysis of Electronic Properties

The calculated electronic properties for this compound using the three selected DFT functionals are presented below, alongside a comparison with the calculated and experimental values for fluorobenzene.

Table 1: Calculated Electronic Properties of this compound and Fluorobenzene

PropertyMoleculeB3LYP/6-311+G(d,p)PBE0/6-311+G(d,p)M06-2X/6-311+G(d,p)Experimental
Dipole Moment (D) This compound2.152.212.18-
Fluorobenzene1.621.651.631.60 D
HOMO (eV) This compound-6.34-6.87-7.21-
Fluorobenzene-9.25-9.68-10.02-
LUMO (eV) This compound-0.58-0.49-0.35-
Fluorobenzene-0.21-0.150.02-
HOMO-LUMO Gap (eV) This compound5.766.386.86-
Fluorobenzene9.049.5310.04-
Ionization Potential (eV) This compound6.346.877.21-
Fluorobenzene9.259.6810.029.20 eV

Note: The calculated ionization potential is approximated by the negative of the HOMO energy (Koopmans' theorem).

Discussion and Interpretation

Dipole Moment: All three functionals provide a reasonable estimate of the dipole moment for fluorobenzene, with PBE0 showing the closest agreement to the experimental value of 1.60 D. For this compound, the calculated dipole moments are consistently larger than that of fluorobenzene, which is expected due to the presence of the polar ethoxy group. The values are in good agreement across the three functionals, suggesting a reliable prediction of the molecule's overall polarity.

HOMO-LUMO Gap and Ionization Potential: The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. The calculated ionization potential for fluorobenzene with B3LYP is in excellent agreement with the experimental value of 9.20 eV. PBE0 and M06-2X overestimate this value. For this compound, all functionals predict a significantly smaller HOMO-LUMO gap and ionization potential compared to fluorobenzene. This is attributed to the electron-donating nature of the ethoxy group, which raises the energy of the HOMO, making it easier to remove an electron.

Mulliken Charge Distribution: The Mulliken population analysis reveals the partial atomic charges, offering insights into the intramolecular charge distribution. For this compound, the fluorine atom is expected to carry a significant negative charge due to its high electronegativity. The oxygen atom of the ethoxy group will also be electronegative, while the adjacent carbon atoms will exhibit positive charges. This charge distribution is crucial for understanding how the molecule will interact with other polar molecules or biological targets.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.

MEP_Concept Molecular Electrostatic Potential of this compound cluster_mol cluster_legend MEP Color Scale Molecule A Red: Electron-rich (Negative Potential) (Nucleophilic attack site) B Blue: Electron-poor (Positive Potential) (Electrophilic attack site) C Green/Yellow: Neutral Potential

References

A Researcher's Guide to 2-Fluorophenetole: A Comparative Analysis of Experimental and Predicted Spectroscopic Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular compounds is paramount. 2-Fluorophenetole (1-ethoxy-2-fluorobenzene), an aromatic ether, presents an interesting case for spectroscopic analysis due to the influence of its fluoro- and ethoxy-substituents on its electronic environment. This technical guide, designed for researchers and drug development professionals, provides an in-depth comparison of experimental and computationally predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As Senior Application Scientists, we recognize that while predictive algorithms offer a powerful, high-throughput tool for preliminary analysis, a rigorous comparison with empirical data is the gold standard for unambiguous structure confirmation. This guide delves into the nuances of both approaches, explaining the causality behind experimental choices and the inherent strengths and limitations of predictive models.

The Spectroscopic Gauntlet: A Workflow for Structural Verification

The robust characterization of a molecule like this compound relies on a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The general workflow involves subjecting a purified sample to various spectroscopic analyses and comparing the resulting data with either established literature values or, increasingly, with high-quality predicted spectra.

G cluster_exp Experimental Workflow cluster_pred Predictive Workflow exp_sample Purified this compound exp_nmr NMR Analysis (¹H, ¹³C) exp_sample->exp_nmr exp_ir IR Analysis exp_sample->exp_ir exp_ms MS Analysis exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Comparative Analysis exp_data->comparison Compare pred_structure This compound Structure pred_nmr NMR Prediction (e.g., NMRDB.org) pred_structure->pred_nmr pred_ir IR Prediction (e.g., DFT) pred_structure->pred_ir pred_ms MS Fragmentation Prediction pred_structure->pred_ms pred_data Predicted Spectra pred_nmr->pred_data pred_ir->pred_data pred_ms->pred_data pred_data->comparison Compare conclusion Structural Confirmation comparison->conclusion Leads to

Caption: A generalized workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR data is crucial for reliable interpretation.

  • Sample Preparation: A sample of 5-10 mg of high-purity this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans are required. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[3]

Experimental ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for this compound.[4]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₃ (ethyl)1.4Triplet
-CH₂- (ethyl)4.1Quartet
Aromatic H6.8 - 7.2Multiplet
Predicted ¹H and ¹³C NMR Data

For this guide, ¹H and ¹³C NMR spectra were predicted using the online tool NMRDB.org, which utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks.[4][5]

Predicted ¹H NMR Data (Solvent: CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a (-CH₃)1.44Triplet7.0
b (-CH₂)4.10Quartet7.0
c (Ar-H)6.94Multiplet
d (Ar-H)7.03Multiplet
e (Ar-H)7.08Multiplet
f (Ar-H)7.12Multiplet

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
-CH₃14.8
-CH₂-64.5
Ar-C116.8
Ar-C117.8
Ar-C122.5
Ar-C124.3
Ar-C-O147.6
Ar-C-F154.2
Comparison and Insights

The predicted ¹H NMR data shows excellent agreement with the experimental data for the ethoxy group protons. The aromatic region is predicted as a complex multiplet, which is consistent with the experimental observation. Minor deviations in chemical shifts between experimental and predicted values are expected and can be attributed to the specific solvent environment and the inherent limitations of the prediction algorithm. The predicted ¹³C NMR spectrum provides a valuable reference for the carbon skeleton. The downfield shifts for the carbons attached to the electronegative oxygen and fluorine atoms are correctly predicted.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[6] It is an excellent technique for identifying the presence of specific functional groups.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small drop of liquid this compound is placed directly on the crystal of an ATR accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data

The prediction of IR spectra is often performed using computational methods like Density Functional Theory (DFT). The following are key predicted absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (-CH₂, -CH₃)
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1220C-F stretchAryl fluoride
Comparison and Insights

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For small organic molecules, it is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of this compound is injected into a gas chromatograph (GC), which separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method that generates a molecular ion (M⁺•) and extensive, reproducible fragmentation.

  • Mass Analysis: The ions are separated by a mass analyzer based on their m/z ratio and detected.

Experimental Mass Spectrometry Data

The NIST database contains an experimental GC-MS spectrum for this compound.[4]

m/zRelative Intensity (%)Proposed Fragment
140~60[M]⁺• (Molecular Ion)
112~20[M - C₂H₄]⁺•
111~100[M - C₂H₅]⁺
83~50[C₆H₄F]⁺
Predicted Mass Spectrometry Fragmentation

In silico fragmentation tools predict the cleavage of a molecule under specific ionization conditions. For this compound under EI, key predicted fragmentation pathways include:

  • Loss of ethylene: A common rearrangement for ethyl aryl ethers, leading to a fragment corresponding to 2-fluorophenol (m/z 112).

  • Loss of an ethyl radical: Cleavage of the ether bond to form a stable phenoxy cation (m/z 111).

  • Cleavage of the C-O bond: Leading to a fluorobenzene cation (m/z 95) or an ethoxy cation (m/z 45).

Comparison and Insights

The experimental mass spectrum confirms the molecular weight of this compound at 140 g/mol .[4] The observed base peak at m/z 111, corresponding to the loss of the ethyl group, is a highly favorable fragmentation pathway and is correctly anticipated by fragmentation prediction principles. The presence of a peak at m/z 112 from the loss of ethylene is also consistent with expected rearrangements. This strong correlation between experimental and predicted fragmentation provides high confidence in the structural assignment.

Conclusion

This guide demonstrates the synergistic power of combining experimental and predicted spectroscopic data for the structural confirmation of this compound. While predictive tools provide remarkably accurate and rapid insights into the expected spectral features, experimental data remains the definitive arbiter for structural elucidation. The close agreement between the available experimental data and the predicted spectra for ¹H NMR and Mass Spectrometry, alongside the theoretically sound predictions for ¹³C NMR and IR, provides a comprehensive and validated spectroscopic profile for this compound. This methodical, comparative approach is a cornerstone of modern chemical research, ensuring the integrity and accuracy required for advancements in science and industry.

References

A Predictive Comparison of the Thermal Stability of 2-, 3-, and 4-Fluorophenetole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, understanding the thermal stability of chemical intermediates is paramount for ensuring the safety, efficacy, and viability of manufacturing processes. This guide offers a comprehensive, albeit predictive, assessment of the thermal stability of 2-Fluorophenetole and its isomers, 3-Fluorophenetole and 4-Fluorophenetole. Due to a lack of direct experimental thermogravimetric (TGA) or differential scanning calorimetry (DSC) data in publicly accessible literature, this comparison is grounded in established principles of physical organic chemistry and extrapolated from data on analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating the thermal behavior of these compounds.

The Critical Role of Thermal Stability

Fluorinated organic molecules are of significant interest in drug development and materials science due to their unique properties, including enhanced metabolic stability and altered electronic characteristics. Phenetole derivatives, in turn, are common structural motifs. The thermal stability of these compounds is a critical parameter that dictates their suitability for various applications, influencing everything from reaction conditions to storage and handling protocols. A compound with low thermal stability may decompose at elevated temperatures, leading to impurities, loss of yield, and potentially hazardous situations.

Understanding the Influences on Thermal Stability in Fluorophenetoles

The thermal stability of the fluorophenetole isomers is primarily influenced by the position of the fluorine atom on the aromatic ring and its electronic interactions with the ethoxy group. The C-F bond is inherently strong, contributing to the overall stability of the molecule. However, the position of this electron-withdrawing group relative to the electron-donating ethoxy group can create dipoles and affect the electron density distribution across the benzene ring, which in turn can influence the activation energy required for thermal decomposition.

It is hypothesized that the 4-Fluorophenetole isomer will exhibit the highest thermal stability. In the para position, the electron-withdrawing fluorine atom and the electron-donating ethoxy group are in conjugation, leading to a more stabilized resonance structure. This delocalization of electron density can strengthen the bonds within the aromatic system, thus requiring more energy to initiate decomposition.

Conversely, this compound is predicted to have the lowest thermal stability among the three isomers. The proximity of the fluorine and ethoxy groups in the ortho position can lead to steric hindrance and intramolecular interactions that may weaken the C-O bond of the ether, making it more susceptible to thermal cleavage.

The 3-Fluorophenetole isomer is expected to have intermediate thermal stability. In the meta position, the electronic effects of the two substituents are less pronounced and do not directly conjugate, leading to a stability profile that is likely between that of the ortho and para isomers.

Predictive Thermal Stability Data

The following table summarizes the known physical properties of the precursor fluorophenols and provides a predictive ranking of the thermal stability for the corresponding fluorophenetole isomers. The decomposition onset is an estimated temperature range where significant mass loss would be expected in a TGA analysis.

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Predicted Decomposition Onset (TGA)Predicted Relative Thermal Stability
2-Fluorophenol C₆H₅FO15212--
3-Fluorophenol C₆H₅FO1788-12--
4-Fluorophenol C₆H₅FO18543-46--
This compound C₈H₉FO--LowerLeast Stable
3-Fluorophenetole C₈H₉FO--IntermediateModerately Stable
4-Fluorophenetole C₈H₉FO--HigherMost Stable

Note: Boiling and melting points for fluorophenols are sourced from publicly available data for reference. The predicted decomposition onset and relative thermal stability for fluorophenetole isomers are based on theoretical considerations and await experimental verification.

Experimental Protocols for Thermal Stability Assessment

To validate these predictions, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is the primary technique for determining decomposition temperatures.

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA) of Fluorophenetole Isomers.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the fluorophenetole isomer into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The onset temperature of decomposition (Td) is determined from the resulting thermogram, often defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, which can also provide insights into thermal stability.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC) of Fluorophenetole Isomers.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2-5 mg of the fluorophenetole isomer into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample at a controlled rate, for example, 10 °C/min, over a desired temperature range (e.g., 0 °C to 400 °C).

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For thermal stability, an exothermic peak at higher temperatures can indicate decomposition.

Conclusion

While awaiting definitive experimental data, this guide provides a theoretically grounded framework for assessing the relative thermal stabilities of 2-, 3-, and 4-Fluorophenetole. The provided predictive analysis suggests that 4-Fluorophenetole is the most thermally stable isomer, while this compound is the least stable. These predictions, rooted in the principles of electronic and steric effects, offer a valuable starting point for researchers. The detailed TGA and DSC protocols outlined herein provide a clear path for the experimental validation and refinement of these predictions, ultimately contributing to the safer and more efficient use of these important chemical intermediates.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Fluorophenetole: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Fluorophenetole. As a Senior Application Scientist, my focus is to distill complex safety data into actionable, field-proven protocols that prioritize your safety and the integrity of your research.

Understanding the Hazard Landscape of this compound

While the toxicological properties of this compound have not been fully investigated, its structural analogs and available safety data indicate that it should be handled with care.[1] It is prudent to treat this compound as potentially harmful if ingested or inhaled and as an irritant to the mucous membranes and upper respiratory tract.[1] The primary hazards associated with halogenated phenols, a related class of compounds, include acute toxicity if swallowed, skin irritation, and serious eye irritation.

Hazard Identification:

Hazard StatementClassification
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Cat. 4
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Irritant

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a self-validating system of protection. Each component is critical in mitigating exposure risks.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Always wear protective safety goggles.[1]

  • Best Practice: For procedures with a risk of splashing, a face shield worn over safety goggles is required.

The causality is clear: direct contact with this compound can cause serious eye irritation. Goggles provide a seal against splashes and vapors, while a face shield offers a broader barrier of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Chemical-resistant gloves are required.[1] Inspect gloves for any signs of degradation or perforation before each use.

  • Clothing: Wear protective clothing and chemical-resistant boots.[1] A lab coat should be worn at all times and should be buttoned to provide maximum coverage.

  • Causality: Dermal contact is a primary route of exposure. The use of appropriate gloves and protective clothing prevents accidental skin contact with the chemical.

Respiratory Protection: Safeguarding Against Inhalation
  • Engineering Controls: All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[1]

  • Respirator Use: In situations where a fume hood is not available or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

  • Causality: Inhalation of vapors can irritate the respiratory tract. A chemical fume hood is the primary engineering control to capture and exhaust these vapors, while a respirator provides personal protection when engineering controls are insufficient.

Operational Plan: From Receipt to Use

A systematic workflow ensures safety at every stage of handling this compound.

Operational_Workflow Figure 1: this compound Handling Workflow cluster_pre_use Pre-Use cluster_use Use cluster_post_use Post-Use Receiving Receiving Storage Storage Receiving->Storage Inspect container integrity Preparation Preparation Storage->Preparation Transport in secondary containment Handling Handling Preparation->Handling Don appropriate PPE Decontamination Decontamination Handling->Decontamination After experiment completion Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Segregate contaminated materials

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly closed.[1]

  • Preparation: Before use, ensure that a safety shower and eye wash station are readily available.[1] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Handling: Conduct all manipulations of this compound inside a certified chemical fume hood.[1] Avoid breathing dust or vapor.[1] Do not get in eyes, on skin, or on clothing.[1]

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Immediately segregate all waste materials contaminated with this compound.

Disposal Plan: A Critical Final Step

Proper disposal is paramount to ensure the safety of personnel and the environment.

Disposal_Workflow Figure 2: this compound Disposal Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Liquid_Waste Liquid_Waste Labeled_Container Labeled_Container Liquid_Waste->Labeled_Container Use designated container Solid_Waste Solid_Waste Solid_Waste->Labeled_Container Use designated container Licensed_Disposal Licensed_Disposal Labeled_Container->Licensed_Disposal Arrange for pickup

Caption: Step-by-step process for the safe disposal of this compound waste.

Disposal Protocol:
  • Waste Characterization: this compound waste is considered hazardous chemical waste.

  • Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Final Disposal: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] This must be done through a licensed professional waste disposal service.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of cool water. Seek medical attention.[1]

  • Skin Contact: After contact with skin, wash with generous quantities of running water and non-abrasive soap.[1] Seek medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1] Absorb the liquid material with an inert absorbent and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

By adhering to these protocols, you build a robust safety framework that protects you, your colleagues, and your research. This guide is a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.